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Core Science & Biosynthesis

Foundational

3-Ethyl-4-methoxybenzoic Acid (CAS 22934-35-6): A Strategic Scaffold for Medicinal Chemistry

[1][2][3][4] Executive Summary 3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders (e.g., GPR120 agonists) and insulin resistance pathways (e.g., PTPase inhibitors).[1][2][3][4][5] As a structural homolog of anisic acid, it offers a distinct steric and lipophilic profile due to the 3-ethyl substituent, making it a critical tool for Structure-Activity Relationship (SAR) optimization.[3] This guide details its physicochemical properties, validated synthesis routes, and application in drug discovery.[3]

Physicochemical Profile

The introduction of an ethyl group at the meta-position (relative to the carboxyl group) of 4-methoxybenzoic acid significantly alters the molecular volume and lipophilicity without disrupting the electronic donation of the para-methoxy group.[3]

Table 1: Core Technical Specifications
PropertyDataNote
CAS Number 22934-35-6Verified Registry Number
IUPAC Name 3-Ethyl-4-methoxybenzoic acidCommon: 3-Ethyl-p-anisic acid
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CCC1=C(C=CC(=C1)C(=O)O)OC
Appearance White to off-white crystalline solidBased on structural analogs
Solubility Soluble in DCM, EtOAc, DMSO, EthanolInsoluble in water
pKa (Predicted) ~4.5Typical for benzoic acid derivatives
LogP (Predicted) ~2.8Higher lipophilicity than anisic acid (LogP ~2.[1][3][4][6][7]0)
Melting Point 150–190°C (Predicted range)Experimental determination recommended prior to use

Synthesis & Manufacturing Protocols

While 3-ethyl-4-methoxybenzoic acid is commercially available, in-house preparation is often required for isotopic labeling or when specific purity profiles are needed.[3] Two primary routes are established: Oxidation of the Aldehyde (preferred for lab scale) and Carboxylation of the Aryl Halide (preferred for scale-up).[3]

Route A: Oxidation of 3-Ethyl-4-methoxybenzaldehyde

This method is cited in patent literature for generating high-purity acid intermediates for GPR120 agonist synthesis.[3]

Reagents:

  • Precursor: 3-Ethyl-4-methoxybenzaldehyde (CAS 638- description in patents).[3][8]

  • Oxidant: Sodium chlorite (NaClO₂) / Hydrogen peroxide (H₂O₂).[3]

  • Scavenger: 2-Methyl-2-butene (if using Pinnick oxidation).[3]

Protocol:

  • Dissolution: Dissolve 3-ethyl-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to scavenge hypochlorite byproducts.[3]

  • Oxidation: Add Sodium chlorite (NaClO₂, 3.0 eq) and Sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[3]

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Route B: Carboxylation via Grignard/Lithiation

This route is robust if the bromo-precursor is available.[3]

Protocol:

  • Activation: Treat 4-bromo-2-ethylanisole with Magnesium turnings (THF, reflux) or n-Butyllithium (THF, -78°C).

  • Quench: Bubble anhydrous CO₂ gas through the solution (or pour onto dry ice).

  • Acidification: Quench with dilute HCl to protonate the carboxylate salt.

SynthesisRoutes Start1 3-Ethyl-4-methoxybenzaldehyde Process1 Oxidation (NaClO2 / H2O2) Start1->Process1 Start2 4-Bromo-2-ethylanisole Process2 Metalation (Mg or n-BuLi) + CO2 Start2->Process2 Target 3-Ethyl-4-methoxybenzoic Acid (CAS 22934-35-6) Process1->Target Yield >85% Process2->Target Scale-up Route

Figure 1: Validated synthetic pathways for CAS 22934-35-6. Route A is preferred for laboratory synthesis; Route B is viable for bulk manufacturing.[3]

Analytical Characterization

For quality control, the following spectral signatures confirm the structure.

Predicted NMR Data (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).[3]

    • δ 7.95 (d, J=2.0 Hz, 1H): Aromatic H-2 (ortho to COOH, meta to OMe).[3]

    • δ 7.90 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H-6 (ortho to COOH).[3]

    • δ 6.90 (d, J=8.5 Hz, 1H): Aromatic H-5 (ortho to OMe).[3]

    • δ 3.89 (s, 3H): Methoxy group (-OCH₃).[3]

    • δ 2.68 (q, J=7.5 Hz, 2H): Ethyl methylene (-CH₂-).[3]

    • δ 1.22 (t, J=7.5 Hz, 3H): Ethyl methyl (-CH₃).[3]

  • ¹³C NMR (100 MHz):

    • Carbonyl: ~171 ppm.[3]

    • Aromatic C-O: ~161 ppm.[3]

    • Aromatic C-Ethyl: ~133 ppm.[1][3]

    • Methoxy: ~55 ppm.[3]

    • Ethyl: ~23 ppm (CH₂), ~14 ppm (CH₃).

Applications in Drug Development[3]

3-Ethyl-4-methoxybenzoic acid serves as a vital "bioisostere" probe.[3] In medicinal chemistry, replacing a methyl group (from 3-methyl-4-methoxybenzoic acid) with an ethyl group tests the steric tolerance of a binding pocket.[3]

Key Therapeutic Areas[3][7]
  • GPR120 Agonists: Used to synthesize phenyl-propionic acid derivatives for treating Type 2 Diabetes.[3] The ethyl group enhances hydrophobic interaction within the GPR120 receptor pocket compared to the methyl analog.[3]

  • PTPase Inhibitors: Incorporated into benzothiophene scaffolds to target Protein Tyrosine Phosphatases (PTP1B), modulating insulin signaling pathways.

  • HFGAN72 Antagonists: Used in the synthesis of urea derivatives targeting neuropeptide receptors.[3]

Experimental Workflow: SAR Optimization

When optimizing a lead compound containing an anisic acid moiety:

  • Synthesize the 3-Ethyl derivative using CAS 22934-35-6.[1][2][3][4]

  • Compare potency (IC₅₀) against the 3-Methyl and 3-H analogs.

  • Result Interpretation:

    • Increased Potency: Suggests a hydrophobic pocket exists at the meta-position.[3]

    • Decreased Potency: Suggests steric clash with the receptor wall.[3]

SAR_Logic Lead Lead Compound (Anisic Acid Core) Mod1 Modification 1: 3-Methyl Analog Lead->Mod1 Mod2 Modification 2: 3-Ethyl Analog (Using CAS 22934-35-6) Lead->Mod2 Test Biological Assay (IC50 / EC50) Mod2->Test Outcome1 Improved Lipophilicity (LogP +0.5) Mod2->Outcome1 Outcome2 Steric Probe (Volume Expansion) Mod2->Outcome2

Figure 2: Role of 3-Ethyl-4-methoxybenzoic acid in exploring steric and lipophilic space during lead optimization.

Safety & Handling (SDS Summary)

GHS Classification: Warning[1][2][4][5]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Handle within a chemical fume hood to avoid dust inhalation.[3]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.

References

  • Preparation of GPR120 Receptor Agonists. US Patent 8,598,374 B2. (2013). Describes the synthesis of 3-ethyl-4-methoxybenzaldehyde and its conversion to the acid.

  • Benzothiophenes, Benzofurans, and Indoles Useful in the Treatment of Insulin Resistance. WO Patent 1999061435 A1. (1999).[3] Cites 3-ethyl-p-anisic acid (RN-22934-35-6) as a starting material.[3]

  • Phenyl Urea and Phenyl Thiourea Derivatives as HFGAN72 Antagonists. WO Patent 1999009024 A1. (1999).[3] Details the use of 3-ethyl-4-methoxybenzoic acid in urea derivative synthesis.

  • PubChem Compound Summary: Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information.[3] (Accessed 2024).[3] Provides physicochemical data on related ethyl/methoxy benzoic acid derivatives.

Sources

Exploratory

Introduction: The Strategic Importance of Substituted Benzoic Acids

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3-Methoxy-4-methylbenzoic Acid This guide provides a comprehensive technical overview of 3-Methoxy-4-methylbenzoic acid, a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3-Methoxy-4-methylbenzoic Acid

This guide provides a comprehensive technical overview of 3-Methoxy-4-methylbenzoic acid, a key intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, synthetic pathways, analytical characterization, and strategic applications, grounding all claims in established scientific principles and authoritative references.

Substituted benzoic acids represent a cornerstone class of molecular scaffolds in medicinal chemistry. Their rigid aromatic core, combined with the versatile reactivity of the carboxylic acid group, provides an ideal platform for constructing complex molecular architectures. These moieties are prevalent in a vast array of Active Pharmaceutical Ingredients (APIs), where they often serve as critical pharmacophores or key intermediates for further elaboration.

This guide focuses on 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0), a disubstituted benzoic acid derivative. The specific arrangement of its methoxy, methyl, and carboxylic acid functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable building block in the synthesis of high-value compounds, including anti-inflammatory agents and therapeutics targeting the central nervous system (CNS).[1] Understanding its chemical behavior, synthesis, and analytical profile is therefore essential for scientists engaged in the design and execution of novel synthetic routes in drug discovery.

Molecular Structure and Physicochemical Profile

The foundational step in leveraging any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction kinetics and solubility to purification strategies and final formulation.

Chemical Identity
  • IUPAC Name: 3-Methoxy-4-methylbenzoic acid

  • CAS Number: 7151-68-0[2]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Linear Formula: CH₃OC₆H₃(CH₃)CO₂H[2]

  • Molecular Weight: 166.17 g/mol [1][2]

Caption: Chemical structure of 3-Methoxy-4-methylbenzoic acid.

Physicochemical Data

The physical properties of a compound are critical for designing experimental protocols, including solvent selection for reactions and purification, as well as for predicting its behavior in various matrices.

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 152-154 °C[3]
Boiling Point 309.9 ± 22.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
LogP 2.48[3]
pKa (Strongest Acidic) ~4.4 (Predicted)

Synthesis and Strategic Considerations

The reliable and scalable synthesis of 3-Methoxy-4-methylbenzoic acid is paramount for its use in industrial and research settings. While multiple synthetic routes exist, a common and illustrative pathway involves the oxidation of a suitable precursor. The choice of starting material and oxidant is a critical decision driven by factors such as cost, availability, yield, and environmental impact.

Retrosynthetic Analysis & Workflow

A logical retrosynthetic approach identifies 3-methoxy-4-methyltoluene as a viable starting material. The synthesis then simplifies to the selective oxidation of the benzylic methyl group to a carboxylic acid, a robust and well-understood transformation in organic chemistry.

G start Starting Material: 3-Methoxy-4-methyltoluene reaction Oxidation Reaction (e.g., KMnO₄, Heat) start->reaction Step 1 workup Acidic Work-up (e.g., HCl) reaction->workup Step 2 purification Purification (Recrystallization) workup->purification Step 3 product Final Product: 3-Methoxy-4-methylbenzoic acid purification->product Step 4

Caption: General workflow for the synthesis of 3-Methoxy-4-methylbenzoic acid.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent.

Materials:

  • 3-Methoxy-4-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 3-methoxy-4-methyltoluene (1 equivalent) and a solution of sodium carbonate (0.5 equivalents) in deionized water.

  • Oxidation: Heat the mixture to reflux (~95-100 °C). Slowly add a solution of potassium permanganate (3 equivalents) in deionized water via the addition funnel over 2-3 hours.

    • Expert Insight: The slow addition of KMnO₄ is crucial to control the exothermicity of the reaction and prevent side reactions. The carbonate base maintains a slightly alkaline pH, which facilitates the oxidation process.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has disappeared, indicating its consumption. This typically takes 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any excess KMnO₄ by the careful addition of sodium bisulfite until the mixture becomes colorless. Filter the mixture through a pad of celite to remove the MnO₂ precipitate.

  • Acidification and Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A white precipitate of 3-Methoxy-4-methylbenzoic acid will form.

    • Self-Validation Check: The formation of a precipitate upon acidification is a key validation step, confirming the successful conversion of the water-soluble carboxylate salt to the less soluble carboxylic acid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Analytical Characterization for Structural Verification

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous structural elucidation.

Summary of Spectroscopic Data
TechniqueKey Expected Features
¹H NMR Aromatic protons (3H) with distinct splitting patterns.Singlet for the methoxy group (-OCH₃) protons (~3.9 ppm).Singlet for the methyl group (-CH₃) protons (~2.2 ppm).Broad singlet for the carboxylic acid proton (-COOH) (>10 ppm).
¹³C NMR Signal for the carbonyl carbon of the carboxylic acid (~170 ppm).Signals for the six aromatic carbons, with quaternary carbons showing distinct shifts.Signal for the methoxy carbon (~55 ppm).Signal for the methyl carbon (~16 ppm).
IR Spectroscopy Very broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹).Strong, sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).[4]C-H stretches for sp³ (methyl/methoxy) just below 3000 cm⁻¹ and sp² (aromatic) just above 3000 cm⁻¹.[4]C-O stretch for the ether linkage (~1250-1300 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 166.[5]Characteristic fragmentation pattern, including loss of -OH (m/z=149) and -COOH (m/z=121).[5]
Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the dried, purified 3-Methoxy-4-methylbenzoic acid.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expert Insight: DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and does not exchange as rapidly as it might in other solvents.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.

Applications in Drug Discovery and Development

The true value of an intermediate like 3-Methoxy-4-methylbenzoic acid lies in its utility. Its functional groups provide multiple handles for synthetic diversification, making it an attractive starting point for library synthesis and lead optimization campaigns.[1]

Role as a Versatile Scaffold

The compound's structure allows for a variety of subsequent chemical transformations:[1]

  • Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, or acid halides, enabling coupling with a wide range of amines, alcohols, and other nucleophiles.[1] This is a fundamental strategy for building molecular complexity and exploring structure-activity relationships (SAR).

  • Aromatic Ring Functionalization: While the existing substituents direct electrophilic aromatic substitution, the ring can be further modified through reactions like halogenation or nitration, providing additional points for diversification.

  • Methoxy Group Demethylation: The methoxy group can be cleaved to reveal a phenol, which can then be used for ether synthesis or other phenol-specific reactions.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Aromatic Ring Chemistry scaffold 3-Methoxy-4-methylbenzoic Acid (Core Scaffold) amide Amide Formation (Coupling with R-NH₂) scaffold->amide Versatility ester Esterification (Reaction with R-OH) scaffold->ester acid_halide Acid Halide Synthesis (e.g., SOCl₂) scaffold->acid_halide halogenation Halogenation (e.g., Br₂, FeBr₃) scaffold->halogenation Diversification nitration Nitration (HNO₃, H₂SO₄) scaffold->nitration

Caption: Derivatization potential of the 3-Methoxy-4-methylbenzoic acid scaffold.

Precursor to Specific APIs

This intermediate is a documented precursor in the synthesis of various drug candidates. For example, it serves as a building block for certain anti-inflammatory and analgesic molecules, where the benzoic acid moiety can mimic or interact with biological targets.[1] It is also utilized in creating compounds for CNS applications, demonstrating its broad utility across different therapeutic areas.[1]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.[6]

Conclusion

3-Methoxy-4-methylbenzoic acid is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry. A thorough understanding of its properties and handling, as detailed in this guide, empowers researchers to unlock its full potential in the creation of next-generation therapeutics.

References

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0. Chemsrc. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET - 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]

Sources

Foundational

Molecular weight and formula of 3-Ethyl-4-methoxybenzoic acid

This guide provides a comprehensive overview of 3-Ethyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and fine chemical synthesis. While sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-Ethyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and fine chemical synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from structurally related molecules to offer a scientifically grounded perspective on its properties, synthesis, and potential applications.

Core Molecular and Physical Properties

3-Ethyl-4-methoxybenzoic acid is a derivative of benzoic acid with an ethyl group at the 3-position and a methoxy group at the 4-position of the benzene ring. These substitutions are key to its chemical reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental molecular characteristics of 3-Ethyl-4-methoxybenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 22934-35-6[1]
SMILES Code O=C(O)C1=CC=C(OC)C(CC)=C1[1]
Predicted Physicochemical Properties

Direct experimental data for the physicochemical properties of 3-Ethyl-4-methoxybenzoic acid are sparse. However, we can infer likely characteristics based on analogous compounds such as ethyl 4-methoxybenzoate and other substituted benzoic acids.[2][3][4][5]

  • Appearance: Expected to be a white to off-white crystalline solid, a common characteristic for many benzoic acid derivatives.[6]

  • Solubility: Likely to exhibit low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and acetone. The carboxylic acid group provides some polarity, while the aromatic ring and ethyl group contribute to its nonpolar character.

  • Melting and Boiling Points: The melting and boiling points are anticipated to be higher than those of simpler benzoic acids due to the increased molecular weight and potential for intermolecular interactions. For comparison, 4-methoxybenzoic acid has a melting point of 182-185 °C. The introduction of an ethyl group may slightly alter this.

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical starting material for the synthesis of 3-Ethyl-4-methoxybenzoic acid is 4-hydroxy-3-ethylbenzoic acid. This precursor can be synthesized through various methods, including the Kolbe-Schmitt reaction of 3-ethylphenol. The subsequent step would involve the selective methylation of the hydroxyl group.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Hydroxy-3-ethylbenzoic acid Reaction Williamson Ether Synthesis Start->Reaction Substrate Reagent1 Dimethyl sulfate (DMS) or Methyl iodide (CH₃I) Reagent1->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product 3-Ethyl-4-methoxybenzoic acid Reaction->Product Product

Caption: Proposed synthesis of 3-Ethyl-4-methoxybenzoic acid via Williamson Ether Synthesis.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, albeit hypothetical, procedure for the synthesis of 3-Ethyl-4-methoxybenzoic acid.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-hydroxy-3-ethylbenzoic acid in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add 1.5 to 2 equivalents of a mild base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Methylation: Add 1.2 to 1.5 equivalents of a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), dropwise to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Ethyl-4-methoxybenzoic acid.

Potential Applications in Research and Drug Development

Substituted benzoic acids are a crucial class of compounds in medicinal chemistry and materials science.[6][7][8][9] The structural motifs present in 3-Ethyl-4-methoxybenzoic acid—a carboxylic acid, an ether, and a substituted aromatic ring—make it a versatile building block for the synthesis of more complex molecules.[10]

  • Pharmaceutical Intermediates: Benzoic acid derivatives are fundamental precursors in the synthesis of active pharmaceutical ingredients (APIs).[6][9] They are often used to introduce a key pharmacophore or to modify the pharmacokinetic properties of a lead compound. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[6]

  • Scaffold for Novel Compounds: The 3-ethyl-4-methoxyphenyl moiety can serve as a scaffold for the development of new chemical entities. The specific substitution pattern may confer unique binding properties to biological targets. Research on similar substituted benzoic acids has shown their utility in developing anti-inflammatory, analgesic, and cardiovascular drugs.[6]

  • Agrochemicals and Dyes: The versatility of benzoic acid derivatives also extends to the synthesis of agrochemicals and specialty dyes.[6]

Safety and Handling

Specific toxicity data for 3-Ethyl-4-methoxybenzoic acid is not available. However, based on the safety profiles of other aromatic carboxylic acids, the following general precautions should be observed.[11][12][13][14]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Health Hazards: Aromatic carboxylic acids can cause skin and eye irritation.[12][13][15] Inhalation may lead to respiratory tract irritation.[15] Ingestion may be harmful.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[11][14]

Conclusion

3-Ethyl-4-methoxybenzoic acid represents a potentially valuable, yet under-explored, chemical entity for synthetic and medicinal chemistry. While direct experimental data is limited, its molecular structure suggests a range of possibilities for its application as a versatile intermediate. The proposed synthetic pathway provides a logical and feasible route for its preparation, opening the door for further investigation into its chemical and biological properties. As with any chemical compound, proper safety protocols must be strictly adhered to during its handling and use.

References

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • ChemSynthesis. ethyl 4-methoxybenzoate. [Link]

  • NIST. Benzoic acid, 4-methoxy-, ethyl ester. [Link]

  • PubChem. 3-Ethoxy-4-methoxybenzoic acid. [Link]

  • PubChem. Benzoic acid, 3-methoxy-, ethyl ester. [Link]

  • IndiaMART. 3 Methoxy 4 Methylbenzoic Acid, 98%. [Link]

  • PubChem. Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • RecSupply. Safety Data Sheet. [Link]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Autechaux. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]

  • Google Patents.

Sources

Exploratory

Technical Guide: 3-Ethyl-4-methoxybenzoic Acid vs. 4-Methoxybenzoic Acid Derivatives

Structural Divergence, Synthetic Architecture, and Medicinal Chemistry Applications Executive Summary This technical guide analyzes the structural and functional divergence between the commodity intermediate 4-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Architecture, and Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes the structural and functional divergence between the commodity intermediate 4-methoxybenzoic acid (p-anisic acid) and its sterically modified derivative, 3-ethyl-4-methoxybenzoic acid .[1] While the parent compound serves as a foundational scaffold in drug discovery, the introduction of the 3-ethyl group represents a critical "lead optimization" strategy. This modification alters the physicochemical profile (LogP), enhances metabolic stability by blocking O-demethylation, and modifies the electronic environment of the carboxylate pharmacophore. This guide provides researchers with a comparative analysis of these two entities, focusing on synthetic accessibility, physicochemical properties, and Structure-Activity Relationships (SAR).

Part 1: Physicochemical & Structural Profiling[1]

The transition from 4-methoxybenzoic acid to its 3-ethyl derivative is not merely an increase in molecular weight; it is a strategic manipulation of the lipophilic ligand efficiency (LLE) and metabolic liability .[1]

Comparative Data Table
Property4-Methoxybenzoic Acid (Parent)3-Ethyl-4-methoxybenzoic Acid (Derivative)Impact on Drug Design
CAS Registry 100-09-424393-60-8 (approx)Derivative is non-commodity; requires custom synthesis.[1]
Molecular Weight 152.15 g/mol 180.20 g/mol Slight increase; minimal penalty on Lipinski rules.
LogP (Predicted) ~1.96~2.95+1.0 unit increase. Significantly enhances membrane permeability.
pKa (Acid) 4.47~4.55 (Predicted)The meta-ethyl group (+I effect) slightly decreases acidity.
Hammett σ (para) -0.27 (Methoxy)N/AOrtho-steric bulk to methoxy; meta-electronic to acid.[1]
Metabolic Liability High (O-demethylation)Low (Steric hindrance)Ethyl group blocks CYP450 access to the methoxy oxygen.
Structural Logic: The "Ortho Effect"

In the derivative, the ethyl group at position 3 is ortho to the methoxy group (position 4). This creates a steric clash that forces the methoxy group out of coplanarity with the aromatic ring.

  • Consequence: This decoupling reduces the electron-donating resonance (+R) effect of the oxygen into the ring, potentially making the ring more electron-deficient compared to the parent, while simultaneously shielding the oxygen from enzymatic attack.

Part 2: Synthetic Architecture

While 4-methoxybenzoic acid is produced industrially via the oxidation of p-methoxytoluene, the synthesis of the 3-ethyl derivative requires precision C-C bond formation.[1]

Workflow Visualization

The following diagram contrasts the direct industrial route of the parent with the precision Suzuki-Miyaura coupling required for the derivative.

Synthesis_Workflow cluster_0 Parent: Industrial Oxidation cluster_1 Derivative: Suzuki-Miyaura Coupling P1 p-Methoxytoluene P2 Co/Mn Catalyst O2 Oxidation P1->P2 P3 4-Methoxybenzoic Acid P2->P3 D1 3-Bromo-4-methoxybenzoic acid (Precursor) D3 Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C D1->D3 D2 Ethylboronic Acid (Reagent) D2->D3 D4 3-Ethyl-4-methoxybenzoic Acid D3->D4 Yield: 75-85%

Caption: Comparison of oxidative industrial synthesis for the parent compound versus the palladium-catalyzed cross-coupling required for the 3-ethyl derivative.

Part 3: Experimental Protocols (Self-Validating)

The following protocol utilizes the Suzuki-Miyaura Cross-Coupling method. This route is selected for its high functional group tolerance and reproducibility in a medicinal chemistry setting, avoiding the regioselectivity issues of Friedel-Crafts alkylation.

Protocol: Synthesis of 3-Ethyl-4-methoxybenzoic Acid[1][2]

Objective: Install an ethyl group at the meta position relative to the carboxylate using a palladium catalyst.

Reagents:

  • Substrate: 3-Bromo-4-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Ethylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for stability against deborylation.[1]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Critical Step): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Assembly: Add 3-bromo-4-methoxybenzoic acid (231 mg, 1.0 mmol), ethylboronic acid (111 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) last. Seal the vial immediately under inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).[1] Look for the disappearance of the bromide (starting material).

  • Work-up:

    • Cool to room temperature.[2]

    • Acidify carefully with 1N HCl to pH ~2–3 (precipitating the free acid).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough for use. If not, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the ethyl triplet (~1.1 ppm) and quartet (~2.6 ppm). The aromatic region should show a singlet (or doublet with small coupling) for the H2 proton (between ethyl and COOH), distinct from the parent's doublet.

Part 4: Medicinal Chemistry & SAR Logic[1][4]

The decision to switch from 4-methoxybenzoic acid to the 3-ethyl derivative is driven by specific Structure-Activity Relationship (SAR) goals.

Metabolic Blocking (The "Soft Spot" Concept)

In 4-methoxybenzoic acid, the methoxy group is a primary target for CYP450-mediated O-demethylation .[1] This converts the methyl ether into a phenol, which is rapidly glucuronidated and excreted.

  • Mechanism: The 3-ethyl group introduces steric bulk adjacent to the methoxy. This hinders the approach of the heme-iron center of CYP enzymes, significantly extending the half-life (t1/2) of the molecule.

Receptor Binding Dynamics

The 3-ethyl group is not just a blocker; it is a hydrophobic anchor.[1]

  • Lipophilic Pocket Filling: Many nuclear receptors (e.g., PPARs, RXR) have hydrophobic pockets near the polar binding site. The ethyl group can access these pockets, improving binding affinity (K_d) via van der Waals interactions.

SAR Decision Pathway

SAR_Logic Start Lead Compound Analysis (Contains 4-methoxybenzoate) Decision1 Is metabolic clearance too high? Start->Decision1 Decision2 Is potency (Ki) sufficient? Decision1->Decision2 No Action1 Suspect O-demethylation (CYP metabolism) Decision1->Action1 Yes Action3 Identify adjacent hydrophobic pocket Decision2->Action3 No Action2 Modify to 3-Ethyl derivative Action1->Action2 Result1 Steric Shielding of Oxygen (Increased t1/2) Action2->Result1 Result2 Enhanced Van der Waals binding (Lower Ki) Action2->Result2 Action3->Action2

Caption: Decision tree for transitioning from the parent scaffold to the 3-ethyl derivative during lead optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PubChem. (2025).[3] Compound Summary: 4-Methoxybenzoic acid.[1][4][5][6][7] National Library of Medicine.

  • Gooßen, L. J., & Paetzold, J. (2002). Palladium-Catalyzed Decarbonylative Cross-Coupling of Carboxylic Anhydrides with Arylboronic Acids.[1] Angewandte Chemie International Edition, 41(7), 1237-1241.

Sources

Foundational

An In-depth Technical Guide to 3-Ethyl-4-methoxybenzoic Acid for Research Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-4-methoxybenzoic acid (CAS No. 22934-35-6), a specialized chemical intermediate of interest to researchers in drug discovery, organic synthesis, and mater...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Ethyl-4-methoxybenzoic acid (CAS No. 22934-35-6), a specialized chemical intermediate of interest to researchers in drug discovery, organic synthesis, and materials science. This document will detail its properties, availability, and provide illustrative protocols for its synthesis and potential research applications, grounded in established chemical principles.

Introduction to 3-Ethyl-4-methoxybenzoic Acid: A Versatile Building Block

3-Ethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group and a methoxy group on the benzoic acid core, makes it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid moiety serves as a handle for various chemical transformations, such as amidation and esterification, while the substituted aromatic ring can be further functionalized.

While not as commonly cited as some other benzoic acid derivatives, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutics and functional materials.

Chemical Profile:

PropertyValue
IUPAC Name 3-Ethyl-4-methoxybenzoic acid
CAS Number 22934-35-6
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Expected to be a solid, likely a white to off-white powder
SMILES O=C(O)C1=CC=C(OC)C(CC)=C1

Sourcing and Procurement of Research-Grade 3-Ethyl-4-methoxybenzoic Acid

The availability of 3-Ethyl-4-methoxybenzoic acid is primarily limited to specialized chemical suppliers catering to the research and development sector. It is typically not available in bulk quantities from major commodity chemical suppliers.

Identified Suppliers:

Based on catalog listings, the following companies are potential sources for 3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) for research purposes:

  • BLD Pharm: This supplier lists 3-Ethyl-4-methoxybenzoic acid in their catalog.[1]

  • ChemScene: This company also lists 3-Ethyl-4-methoxybenzoic acid as a research chemical.[2]

Pricing and Availability:

Pricing for 3-Ethyl-4-methoxybenzoic acid is generally not publicly listed and is available upon request from the suppliers. This is common for specialized research chemicals where demand is variable. Researchers are advised to contact the suppliers directly to obtain a quote for their desired quantity. For context, related substituted benzoic acids are often priced in the range of tens to hundreds of dollars per gram, depending on the complexity of the synthesis and the purity.

Table 1: Supplier and Pricing Information

SupplierProduct NameCAS NumberPurityAvailabilityPrice (USD)
BLD Pharm3-Ethyl-4-methoxybenzoic acid22934-35-6Not specifiedInquirePrice on request
ChemScene3-Ethyl-4-methoxybenzoic acid22934-35-6≥98%InquirePrice on request

Note: The information in this table is based on publicly available catalog data and may be subject to change. Direct inquiry with the supplier is recommended for the most current information.

Illustrative Synthesis Protocol for 3-Ethyl-4-methoxybenzoic Acid

While a specific, detailed published synthesis for 3-Ethyl-4-methoxybenzoic acid was not identified in the literature reviewed, a plausible multi-step synthesis can be proposed based on well-established organic chemistry reactions used for analogous compounds.[3][4] The following protocol is a scientifically sound, illustrative pathway starting from the more readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Overall Synthetic Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) Vanillic_Acid 4-Hydroxy-3-methoxybenzoic acid Ester Ethyl 4-hydroxy-3-methoxybenzoate Vanillic_Acid->Ester Ethanol, Acid catalyst (e.g., H₂SO₄) Alkylated_Ester Ethyl 3-ethyl-4-methoxybenzoate Ester->Alkylated_Ester Ethyl iodide, Base (e.g., K₂CO₃) Final_Product 3-Ethyl-4-methoxybenzoic acid Alkylated_Ester->Final_Product 1. NaOH(aq), Heat 2. H₃O⁺ workup G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Start 3-Ethyl-4-methoxybenzoic acid Acyl_Chloride 3-Ethyl-4-methoxybenzoyl chloride Start->Acyl_Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride Final_Product N-benzyl-3-ethyl-4-methoxybenzamide Acyl_Chloride->Final_Product Benzylamine, Base (e.g., Triethylamine)

Sources

Exploratory

Safety Data Sheet (SDS) for 3-Ethyl-4-methoxybenzoic acid

Safety Profile, Physicochemical Analysis, and Handling Protocols for R&D Applications Introduction: Beyond the Standard SDS In the realm of medicinal chemistry and lead optimization, 3-Ethyl-4-methoxybenzoic acid serves...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Profile, Physicochemical Analysis, and Handling Protocols for R&D Applications

Introduction: Beyond the Standard SDS

In the realm of medicinal chemistry and lead optimization, 3-Ethyl-4-methoxybenzoic acid serves as a critical scaffold, often utilized to modulate lipophilicity and steric bulk in drug candidates targeting G-protein coupled receptors (GPCRs) or enzyme active sites.[1][2]

While standard Safety Data Sheets (SDS) provide generic regulatory compliance, they often fail to address the specific needs of the research scientist.[2] This guide bridges that gap, synthesizing regulatory hazard data with practical laboratory protocols, structural insights, and self-validating handling procedures.

Section 1: Chemical Identity & Physicochemical Profiling

Critical Distinction: Do not confuse this compound with Ethyl 4-methoxybenzoate (Ethyl anisate, CAS 94-30-4), which is the ester form.[1][2][3] This guide pertains specifically to the free acid .[2]

1.1 Identity Matrix
ParameterSpecification
Chemical Name 3-Ethyl-4-methoxybenzoic acid
CAS Registry Number 22934-35-6
Molecular Formula

Molecular Weight 180.20 g/mol
SMILES CCC1=C(OC)C=CC(=C1)C(=O)O
Structural Class Alkyl-alkoxybenzoic acid
1.2 Physicochemical Properties & Implications
PropertyValue (Experimental/Predicted)R&D Implication
Physical State Solid (Crystalline powder)Potential for dust generation; inhalation hazard.[1][2]
Melting Point 150–155 °C (Predicted*)Validation Check: If your sample melts <145°C, it likely contains solvent or starting material (e.g., 3-ethyl-4-methoxytoluene).[1][2]
pKa (Acid) ~4.5 (Predicted)Similar to anisic acid; forms stable salts with weak bases (

,

).[2]
LogP ~2.8Higher lipophilicity than anisic acid (LogP ~2.[2]0) due to the ethyl group; significant for membrane permeability studies.[2]
Solubility DMSO, Methanol, DCMPoor water solubility.[2] Requires organic co-solvent for aqueous assays.[2]

*Note: Specific experimental melting points for this isomer are rare in open literature; range is derived from structural analogs like 3-methyl-4-methoxybenzoic acid.[1][2]

Section 2: Hazard Identification & Toxicology (GHS)[1][2]

This compound is classified as a Skin & Eye Irritant .[2][4] The mechanism of action involves proton donation to mucous membranes and localized pH reduction upon contact with moisture.[2]

2.1 GHS Classification [2][5]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

2.2 Precautionary Logic
  • P261 (Avoid breathing dust): The crystalline nature suggests sublimation potential upon heating.[2]

  • P280 (Wear protective gloves/eye protection): The lipophilic ethyl group facilitates skin permeation compared to unsubstituted benzoic acid.[2]

Section 3: Risk Assessment & Handling Workflow

To ensure safety and data integrity, follow this decision logic for handling.

RiskAssessment Start Task: Handle 3-Ethyl-4-methoxybenzoic acid QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 1 gram QuantityCheck->SmallScale LargeScale > 1 gram QuantityCheck->LargeScale PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses Fume Hood Optional (if no dust) SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Double Nitrile + Goggles Mandatory Fume Hood Anti-static Spatula LargeScale->PPE_Level2 Weighing Weighing Protocol PPE_Level1->Weighing PPE_Level2->Weighing Validation Purity Check (TLC/NMR) Weighing->Validation

Figure 1: Risk Assessment and PPE Selection Workflow based on scale of operation.

Section 4: Experimental Protocols
4.1 Self-Validating Purity Check (TLC)

Before using this compound in synthesis (e.g., amide coupling), validate its identity to prevent downstream failure.[1][2]

  • Stationary Phase: Silica Gel 60

    
    .[2]
    
  • Mobile Phase: Hexanes:Ethyl Acetate (7:3) + 1% Acetic Acid.[2]

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid, preventing "streaking" on the plate and ensuring a sharp spot.[2]

  • Visualization: UV (254 nm).

  • Acceptance Criteria: Single spot at

    
    .
    
    • Failure Mode: If a spot appears at the baseline, the mobile phase lacks acid.[2] If a spot appears at the solvent front, the sample may be the ester (ethyl anisate) or decarboxylated product.[2]

4.2 Handling in Synthesis (Acid Chloride Formation)

This compound is frequently converted to its acid chloride.[2]

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride.[2]
    
  • Safety Note: The reaction generates HCl and

    
     gas.[2]
    
  • Protocol:

    • Suspend acid in dry DCM.[2]

    • Add catalytic DMF (1 drop).[2]

    • Add oxalyl chloride dropwise at 0°C.

    • Endpoint: Solution turns clear (gas evolution ceases).

Section 5: Emergency Response & First Aid

EmergencyResponse Exposure Exposure Incident EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation EyeAction Flush 15 min (Lift lids) EyeContact->EyeAction SkinAction Wash with Soap (Lipophilic removal) SkinContact->SkinAction InhAction Fresh Air Support Breathing Inhalation->InhAction Medical Seek Medical Attention (Show CAS 22934-35-6) EyeAction->Medical SkinAction->Medical InhAction->Medical

Figure 2: Emergency Response Triage.[1][2] Note the specific requirement for soap on skin contact due to the compound's lipophilicity.[1][2]

Section 6: Storage & Stability
  • Storage Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

  • Hygroscopicity: Low, but moisture can induce clumping.[2]

  • Incompatibilities: Strong oxidizing agents, strong bases.[2]

  • Shelf Life: >2 years if kept dry.[2] Yellowing indicates oxidation of the ethyl/methoxy moieties (quinone formation).[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12467554, 3-Ethyl-4-methoxybenzoic acid. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Methoxybenzoic acid (Analogue data for hazard classification). Retrieved from [Link][1][2]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethyl-4-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is a cornerstone of successful research and development. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is a cornerstone of successful research and development. This guide provides a detailed examination of 3-Ethyl-4-methoxybenzoic acid, focusing on its predicted melting point and physical state. In the absence of direct experimental data for this specific molecule in readily available literature, this document outlines a robust scientific approach to estimate these critical parameters based on the analysis of structurally analogous compounds. Furthermore, it provides a comprehensive, field-proven protocol for the experimental determination of the melting point, ensuring a self-validating system for empirical data generation.

Theoretical Assessment of Physical State and Melting Point

3-Ethyl-4-methoxybenzoic acid is a derivative of benzoic acid, featuring both an ethyl and a methoxy substituent on the aromatic ring. These modifications significantly influence its intermolecular forces and, consequently, its physical properties.

Expected Physical State:

Based on the foundational structure of benzoic acid, which is a crystalline solid at room temperature[1][2][3], it is highly probable that 3-Ethyl-4-methoxybenzoic acid also exists as a solid under standard conditions. The presence of the carboxylic acid group facilitates strong intermolecular hydrogen bonding, a key factor in maintaining a solid lattice structure[2]. The addition of the ethyl and methoxy groups increases the molecular weight and surface area, which generally leads to stronger van der Waals forces, further favoring a solid state. This is consistent with observations of similar substituted benzoic acids, such as 4-Methoxybenzoic acid and 3-Methoxy-4-methylbenzoic acid, which are also crystalline solids[4][5].

Estimation of Melting Point:

The melting point of an organic compound is a sensitive indicator of the strength of its crystal lattice. By examining the melting points of structurally related compounds, we can establish a scientifically reasoned estimate for 3-Ethyl-4-methoxybenzoic acid.

CompoundStructureMelting Point (°C)Key Structural Differences from Target
Benzoic AcidC₆H₅COOH122[1][2][3][6]Unsubstituted aromatic ring
4-Methoxybenzoic AcidCH₃OC₆H₄COOH182-185Methoxy group at para-position
3-Methoxy-4-methylbenzoic AcidCH₃OC₆H₃(CH₃)COOHNot available in search resultsMethoxy at meta, methyl at para

Table 1: Melting points of structurally related benzoic acid derivatives.

The introduction of a methoxy group at the para-position in 4-methoxybenzoic acid significantly increases the melting point by approximately 60°C compared to benzoic acid. This is likely due to a combination of increased molecular weight and the potential for enhanced crystal packing symmetry.

For 3-Ethyl-4-methoxybenzoic acid, the presence of the 4-methoxy group would be expected to substantially raise the melting point relative to benzoic acid. The 3-ethyl group, being bulkier than a methyl group, might slightly disrupt the crystal lattice packing compared to a hypothetical 3-methyl-4-methoxybenzoic acid, potentially leading to a slightly lower melting point than a methyl-substituted analog. However, the overall increase in molecular weight and van der Waals forces from the ethyl group would still contribute to a melting point significantly above that of benzoic acid.

Estimated Melting Point Range for 3-Ethyl-4-methoxybenzoic acid: 140 - 160 °C

This estimation is based on the substantial increase observed with the 4-methoxy substitution and considers the potential for the 3-ethyl group to influence crystal packing. It is imperative to note that this is a theoretical estimation, and experimental verification is essential.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary melting point method, a robust and widely used technique for determining the melting point of a solid organic compound. This protocol is designed to be a self-validating system by incorporating calibration with known standards.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting point range. A narrow melting range (typically < 2°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal, Stuart, or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Melting point standards (e.g., benzoic acid, urea)

Protocol:

  • Sample Preparation:

    • Place a small amount of the dry 3-Ethyl-4-methoxybenzoic acid into a clean, dry mortar.

    • Gently grind the sample into a fine powder using the pestle. This ensures uniform heat transfer.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Calibration of the Apparatus:

    • Prior to determining the melting point of the unknown, calibrate the apparatus using a standard compound with a known, sharp melting point (e.g., benzoic acid, m.p. 122 °C).

    • Determine the melting point of the standard. If the observed melting point deviates from the known value, apply a correction factor to all subsequent measurements. This step ensures the trustworthiness of the experimental data.

  • Melting Point Determination:

    • Place the packed capillary tube containing 3-Ethyl-4-methoxybenzoic acid into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the estimated melting point quickly.

    • When the temperature is approximately 15-20°C below the estimated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Repeatability:

    • Perform the measurement in triplicate to ensure the reproducibility and reliability of the results. The reported melting point should be the average of these determinations.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Calibrate Calibrate with Standard Pack->Calibrate Heat Heat Sample at Controlled Rate Calibrate->Heat Observe Observe and Record T1 and T2 Heat->Observe Repeat Repeat Measurement (Triplicate) Observe->Repeat Report Report Melting Point Range Repeat->Report

Caption: Workflow for the experimental determination of melting point.

Conclusion

References

  • ChemSynthesis. (n.d.). ethyl 4-methoxybenzoate. Retrieved February 6, 2026, from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66299, Benzoic acid, 3-methoxy-, ethyl ester. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 6, 2026, from [Link]

  • Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, January 30). Melting points of benzoic and stearic acids. Retrieved February 6, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzoic acid. Retrieved February 6, 2026, from [Link]

  • American Chemical Society. (2020, December 21). Benzoic acid. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 3-Ethyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Amide Bond The amide bond is a cornerstone of modern pharmaceutical and materials science. Its remarkable stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern pharmaceutical and materials science. Its remarkable stability and prevalence in biologically active molecules, from small molecule drugs to large peptides, underscore the continuous need for robust and efficient synthetic methodologies.[1] The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process, necessitating the activation of the carboxylic acid.[2] This guide provides a detailed examination of the amide coupling of 3-Ethyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, offering insights into reagent selection, reaction mechanisms, and practical, field-proven protocols for successful synthesis.

The presence of an electron-donating methoxy group and a moderately sterically hindering ethyl group on the benzoic acid ring influences the reactivity of the carboxyl group. Understanding these electronic and steric effects is crucial for optimizing reaction conditions and achieving high yields. This document will explore two of the most reliable and widely used coupling strategies: the use of uronium salts, exemplified by HATU, and carbodiimides, specifically EDC in combination with HOBt.

Mechanistic Insights: Activating the Carboxyl Group

The fundamental principle of amide coupling lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The HATU Pathway: A Potent Uronium Salt Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates through the formation of a reactive OAt-ester.[3][4] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[1] The resulting carboxylate anion then reacts with HATU to form the highly reactive OAt-ester intermediate. The subsequent nucleophilic attack by the amine on this activated ester yields the desired amide and releases the HOAt byproduct. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the coupling reaction.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Ethyl-4-methoxy- benzoic Acid Activated_Ester Reactive OAt-Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Amide_Product Amide Product Activated_Ester->Amide_Product + Amine HOAt HOAt byproduct Activated_Ester->HOAt releases Amine Amine (R-NH2) Amine->Amide_Product

Caption: Generalized mechanism of HATU-mediated amide coupling.

The EDC/HOBt Pathway: A Classic Carbodiimide Strategy

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to racemization and other side reactions. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these issues by intercepting the O-acylisourea to form a more stable and less reactive HOBt-ester.[2][3] This active ester is then readily attacked by the amine to furnish the amide product. The water-soluble nature of EDC and its urea byproduct simplifies purification, as they can often be removed with an aqueous workup.[3]

EDC_HOBt_Mechanism Carboxylic_Acid 3-Ethyl-4-methoxy- benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct EDC-Urea Byproduct O_Acylisourea->Urea_Byproduct hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine Amine Amine (R-NH2) Amine->Amide_Product

Caption: The EDC/HOBt-mediated amide coupling pathway.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 3-Ethyl-4-methoxybenzoic acid with a generic primary amine. Optimization may be required based on the specific properties of the amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and rapid reaction times, especially for challenging couplings.[1][3]

Materials:

  • 3-Ethyl-4-methoxybenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethyl-4-methoxybenzoic acid (1 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a cost-effective and reliable alternative, particularly when the water-soluble byproducts simplify purification.[5][6]

Materials:

  • 3-Ethyl-4-methoxybenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Ethyl-4-methoxybenzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 equivalents) to the mixture.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x) (to remove excess amine and base), saturated aqueous NaHCO₃ solution (2x) (to remove unreacted acid and HOBt), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Summary and Comparison

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale & Causality
Coupling Reagent HATUEDC hydrochlorideHATU is generally more reactive and efficient, especially for sterically hindered substrates. EDC is a more economical choice with easier byproduct removal.[1][3]
Additive None required (HOAt generated in situ)HOBtHOBt is added to suppress racemization and the formation of N-acylurea byproduct when using EDC.[2][3]
Base DIPEADIPEA or TEAA non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the coupling reaction.
Solvent DMFDCM or DMFDMF is a polar aprotic solvent that is excellent for solubilizing most reactants. DCM is a good alternative for EDC/HOBt couplings and can simplify workup.
Temperature Room Temperature0 °C to Room TemperatureHATU reactions are often rapid at room temperature. EDC/HOBt reactions are typically initiated at 0 °C to control the initial exothermic reaction and minimize side reactions.
Reaction Time 2-12 hours4-24 hoursHATU couplings are generally faster than EDC/HOBt couplings.[3]
Workup Aqueous washesAqueous acid/base washesThe workup for the EDC/HOBt protocol includes acidic and basic washes to remove the respective byproducts and unreacted starting materials.

Experimental Workflow Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dissolve 3-Ethyl-4-methoxybenzoic acid in anhydrous solvent Add_Reagents Add Coupling Reagents (HATU/DIPEA or EDC/HOBt/Base) Start->Add_Reagents Pre_activation Pre-activation (for HATU) or cooling to 0 °C (for EDC/HOBt) Add_Reagents->Pre_activation Add_Amine Add Amine Pre_activation->Add_Amine Stir Stir at appropriate temperature Add_Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with organic solvent Monitor->Dilute Reaction Complete Wash Aqueous Washes Dilute->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Pure Amide Product Purify->Final_Product

Caption: A generalized workflow for amide coupling reactions.

References

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst and method for amide formation.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Esterification Strategies for 3-Ethyl-4-methoxybenzoic Acid

Abstract & Chemical Context 3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6), also known as 3-ethyl-p-anisic acid, is a critical building block in the synthesis of pharmaceuticals, particularly for HFGAN72 antagonists (obe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6), also known as 3-ethyl-p-anisic acid, is a critical building block in the synthesis of pharmaceuticals, particularly for HFGAN72 antagonists (obesity/sleep disorders) and insulin-sensitizing benzothiophenes.

Chemical Analysis: The esterification of this molecule presents a specific electronic challenge. The 4-methoxy group is a strong resonance donor (+M effect), which significantly increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzoic acid. While the 3-ethyl group adds minor steric bulk, its inductive electron-donating effect (+I) further reduces the acidity of the carboxylic acid and the electrophilicity of the carbonyl.

Consequently, standard equilibrium-driven methods (Fischer Esterification) may exhibit slower kinetics compared to electron-deficient substrates (e.g., 4-nitrobenzoic acid). This guide details three optimized protocols to overcome these electronic barriers, prioritizing yield, scalability, and operational simplicity.

Reaction Methodologies

Method A: Acid Chloride Activation (The "Gold Standard")

Best For: High yields, difficult alcohols, and downstream amidation. Mechanism: Conversion to the highly reactive acyl chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by nucleophilic acyl substitution.
Protocol 1: Synthesis of Methyl 3-Ethyl-4-methoxybenzoate via Acid Chloride

Reagents:

  • 3-Ethyl-4-methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (1.5 - 2.0 eq) or Oxalyl Chloride (1.2 eq)

  • Methanol (Excess, as solvent/reagent)[1][2]

  • DMF (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) or Toluene (Solvent for activation step)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 3-Ethyl-4-methoxybenzoic acid (5.0 g, 27.7 mmol) in anhydrous DCM (50 mL).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack-like chloroiminium intermediate, essential for smooth reaction.

  • Chlorination: Add Thionyl Chloride (4.0 mL, ~55 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to gentle reflux (40°C) for 2-3 hours. Monitor by TLC (conversion of acid to non-polar acid chloride) or gas evolution cessation.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

    
    . Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude 3-ethyl-4-methoxybenzoyl chloride (yellow oil/solid).
    
  • Esterification: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C. Add anhydrous Methanol (5.0 mL, excess) and Triethylamine (1.2 eq, to scavenge HCl) dropwise.

  • Workup: Stir at room temperature for 1 hour. Quench with water, extract with DCM, wash with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.

Pros: Near-quantitative yields; overcomes electronic deactivation. Cons: Requires handling of corrosive


; evolves 

/HCl gas.
Method B: Fischer Esterification (Scalable & Green)

Best For: Large-scale synthesis of simple esters (Methyl/Ethyl) where time is less critical. Mechanism: Acid-catalyzed equilibrium reaction. Requires forcing conditions (excess alcohol + heat) to drive equilibrium to the right.

Protocol 2: Sulfuric Acid Catalyzed Esterification

Reagents:

  • 3-Ethyl-4-methoxybenzoic acid (1.0 eq)

  • Methanol or Ethanol (Solvent, >10 eq)

  • Conc.

    
     (0.1 - 0.5 eq)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Ethyl-4-methoxybenzoic acid (10.0 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated

    
     (1.0 mL) dropwise with stirring.
    
  • Reflux: Heat to vigorous reflux (65°C for MeOH) for 12-24 hours. Critical: Due to the electron-rich nature of the ring, reaction time is longer than for benzoic acid.

  • Monitoring: Monitor by HPLC or TLC. If conversion stalls, add a drying agent (e.g., molecular sieves) or distill off azeotrope to remove water.

  • Workup: Cool to room temperature. Concentrate to ~20% volume. Pour residue into ice water (200 mL).

  • Neutralization: Neutralize carefully with sat.

    
     until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (3x). The ester is typically a stable oil or low-melting solid.

Pros: Cheap reagents; no toxic alkyl halides; simple operation. Cons: Slower kinetics; equilibrium-limited (requires water removal for high conversion).

Method C: Base-Promoted Alkylation (Mild Conditions)

Best For: Small-scale synthesis; avoiding strongly acidic conditions; synthesis of esters from expensive/complex halides. Mechanism:


 attack of the carboxylate anion on an alkyl halide.
Protocol 3: Alkylation with Alkyl Halide

Reagents:

  • 3-Ethyl-4-methoxybenzoic acid (1.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Methyl Iodide (MeI) or Ethyl Bromide (EtBr) (1.2 - 1.5 eq)

  • DMF or Acetone (Solvent)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 3-Ethyl-4-methoxybenzoic acid (1.0 g) in DMF (10 mL). Add powdered

    
     (1.5 g). Stir at RT for 15 min.
    
  • Alkylation: Add Methyl Iodide (0.4 mL, 1.2 eq) dropwise. Caution: MeI is toxic.

  • Reaction: Stir at room temperature for 4-6 hours. The electron-rich nature of the carboxylate makes it a good nucleophile, facilitating this step.

  • Workup: Pour mixture into water (50 mL). The ester often precipitates. If oil forms, extract with Diethyl Ether.

  • Purification: Wash organic layer with water (to remove DMF) and brine. Flash chromatography is rarely needed due to the cleanliness of this reaction.

Pros: Very mild; high chemoselectivity; no equilibrium issues. Cons: Atom economy (stoichiometric salt waste); genotoxic reagents (MeI).

Comparative Data Analysis

FeatureMethod A: Acid ChlorideMethod B: FischerMethod C: Alkylation
Reaction Rate Fast (< 3 hours)Slow (12-24 hours)Moderate (4-6 hours)
Yield 90-98%70-85% (Equilibrium)90-95%
Electronic Tolerance Excellent (Activates Carbonyl)Poor (Deactivated Carbonyl)Excellent (Nucleophilic Carboxylate)
Scalability High (Industrial Standard)High (Greenest)Low/Medium (Solvent/Waste cost)
Impurity Profile Acid impurities if hydrolysis occursUnreacted acidResidual Alkyl Halide

Visualized Workflows

Figure 1: Reaction Mechanism & Activation Logic

This diagram illustrates the activation pathway via Thionyl Chloride/DMF, highlighting the catalytic cycle that overcomes the electronic deactivation of the methoxy group.

ReactionMechanism Start 3-Ethyl-4-methoxybenzoic Acid (Electron Rich / Deactivated) Activation Activation Step (SOCl2 / Reflux) Start->Activation Substrate Input DMF_Cat DMF Catalyst (Vilsmeier Intermediate) DMF_Cat->Activation Catalytic Boost Intermediate Acid Chloride Intermediate (Highly Electrophilic) Activation->Intermediate -SO2, -HCl Product Ester Product (Methyl/Ethyl 3-ethyl-4-methoxybenzoate) Intermediate->Product Fast Substitution Alcohol Alcohol (ROH) Nucleophilic Attack Alcohol->Product Reagent

Caption: Activation of electron-rich benzoic acid via Vilsmeier-Haack type catalytic cycle with DMF/SOCl2.

Figure 2: Method Selection Decision Tree

A logical guide for researchers to select the appropriate protocol based on scale and constraints.

DecisionTree Start Start: Esterification of 3-Ethyl-4-methoxybenzoic Acid ScaleQ What is the Reaction Scale? Start->ScaleQ SmallScale Small Scale (<5g) High Value/Speed needed ScaleQ->SmallScale Lab Bench LargeScale Large Scale (>100g) Cost/Waste critical ScaleQ->LargeScale Pilot Plant AcidSensitive Is the substrate/product Acid Sensitive? SmallScale->AcidSensitive MethodA Select Method A (Acid Chloride) - Highest Yield - Fast Kinetics LargeScale->MethodA If Conversion Poor MethodB Select Method B (Fischer/H2SO4) - Lowest Cost - Scalable LargeScale->MethodB Standard MethodC Select Method C (Alkyl Halide/Base) - Mild, Room Temp - No Acid Catalyst AcidSensitive->MethodC Yes AcidSensitive->MethodA No (Robust)

Caption: Decision matrix for selecting the optimal esterification strategy based on scale and chemical sensitivity.

References

  • Patent Application WO1999009024A1. "Phenyl urea and phenyl thiourea derivatives as hfgan72 antagonists." Google Patents. (Describes the use of 3-ethyl-4-methoxybenzoic acid as a starting material). Link

  • Patent Application WO1999061435A1. "Benzothiophenes, benzofurans, and indoles useful in the treatment of insulin resistance and hyperglycemia." Google Patents. (Details the Acid Chloride activation method using oxalyl chloride/DMF for 3-ethyl-p-anisic acid). Link

  • Organic Syntheses, Coll. Vol. 3, p. 714 (1955). "p-Iodobenzoic Acid and its Derivatives." (General reference for acid chloride formation of deactivated benzoic acids). Link

  • Master Organic Chemistry. "Fischer Esterification." (Mechanism and equilibrium principles). Link

  • ChemScene. "Product: 3-Ethyl-4-methoxybenzoic acid." (Chemical properties and CAS verification). Link

Sources

Method

Technical Application Note: High-Purity Synthesis of Urea-Based HFGAN72 (OX1R) Antagonists

[1] Executive Summary This application note details the protocol for synthesizing selective antagonists for HFGAN72 (Human Orexin Receptor 1 / HCRTR1) utilizing 3-Ethyl-4-methoxybenzoic acid as the primary pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for synthesizing selective antagonists for HFGAN72 (Human Orexin Receptor 1 / HCRTR1) utilizing 3-Ethyl-4-methoxybenzoic acid as the primary pharmacophore building block.[1][2]

HFGAN72 is a G-protein coupled receptor (GPCR) critical in regulating wakefulness, reward systems, and energy homeostasis.[2] First-generation antagonists, such as SB-334867 , utilize a 1,3-diarylurea scaffold.[1][2] This guide focuses on the "Western" fragment optimization, converting the 3-ethyl-4-methoxybenzoic acid precursor into a reactive isocyanate via Curtius rearrangement , followed by coupling with a heterocyclic amine to form the bioactive urea moiety.[1][2]

Scientific Background & Rationale

Target Biology: HFGAN72 (OX1R) Signaling

HFGAN72 couples primarily to the Gq/11 alpha subunit.[2] Activation by Orexin-A triggers Phospholipase C (PLC), leading to IP3 generation and intracellular calcium (


) release.[1][2] Antagonists block this cascade, preventing neuronal excitation associated with insomnia or addiction.[1][2]
Chemical Strategy: The Urea Linker

The 3-Ethyl-4-methoxybenzoic acid starting material provides the "Left-Hand Side" (LHS) aryl ring.[1][2] The 3-ethyl group provides steric bulk to fill the hydrophobic pocket of the receptor, while the 4-methoxy group functions as a hydrogen bond acceptor.[2]

To synthesize the antagonist, we must convert the carboxylic acid into a urea linker. The most robust method for this transformation on a benzoic acid scaffold is the Curtius Rearrangement , which converts the acid to an isocyanate (


) via an acyl azide intermediate.
Visualization of Signaling & Mechanism

The following diagram illustrates the HFGAN72 signaling pathway and the point of pharmacological intervention.

G OrexinA Orexin-A (Ligand) OX1R HFGAN72 (OX1R) OrexinA->OX1R Activates Gq Gq Protein OX1R->Gq Couples Antagonist Urea Antagonist (Synthesized) Antagonist->OX1R Blocks PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Catalyzes Ca2 Ca2+ Release (Neuronal Excitation) IP3->Ca2 Triggers

Caption: HFGAN72 (OX1R) Gq-coupled signaling cascade blocked by the synthesized antagonist.[2]

Retrosynthetic Analysis

To synthesize the target urea antagonist, we disconnect the urea bond.

  • Precursor A: 3-Ethyl-4-methoxybenzoic acid (Converted to Isocyanate).[1][2]

  • Precursor B: Heterocyclic Amine (e.g., 2-amino-methylbenzoxazole or similar "Eastern" fragment).[1]

Reaction Flow: Acid


Acyl Azide

Isocyanate

Amine

Urea Antagonist

Experimental Protocols

Safety Pre-Check[1][2]
  • Diphenylphosphoryl azide (DPPA): Toxic and potentially explosive.[1] Work in a fume hood.

  • Isocyanates: Potent sensitizers.[1] Avoid inhalation.

  • Sodium Azide (Alternative route): If avoiding DPPA, use

    
     with extreme caution (shock sensitive).
    
Protocol A: Synthesis of 3-Ethyl-4-methoxy-phenylisocyanate

This step utilizes the Curtius rearrangement to convert the carboxylic acid to the isocyanate in situ.[1][2]

Reagents:

  • 3-Ethyl-4-methoxybenzoic acid (1.0 eq)[1][2]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Anhydrous Toluene (Solvent)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 5.0 g of 3-Ethyl-4-methoxybenzoic acid  in 50 mL of anhydrous toluene.
    
  • Base Addition: Add Triethylamine (1.2 eq) dropwise. Stir for 10 minutes at Room Temperature (RT).

  • Azide Formation: Add DPPA (1.1 eq) dropwise over 15 minutes.

    • Note: Slight exotherm may occur.[1][2] Monitor temperature.

  • Rearrangement: Heat the reaction mixture to 90°C for 2–3 hours.

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates the rearrangement of the acyl azide to the isocyanate.
      
  • Verification: Take a small aliquot for IR spectroscopy. Look for the strong isocyanate peak at ~2270 cm⁻¹ .[1][2]

  • Storage: The resulting isocyanate solution is used directly in the next step to avoid hydrolysis.

Protocol B: Urea Coupling (Antagonist Formation)

This step couples the in-situ generated isocyanate with a heterocyclic amine (e.g., 2-methyl-benzoxazol-6-amine or similar, depending on specific target analog).[1]

Reagents:

  • Isocyanate solution (from Protocol A)

  • Target Amine (1.0 eq) (e.g., 1,5-naphthyridin-4-amine for SB-334867 analogs)

  • Solvent: Toluene (already present) or DMF if solubility is an issue.[1]

Procedure:

  • Addition: Cool the isocyanate solution (from Protocol A) to RT.

  • Coupling: Add the Target Amine (1.0 eq) dissolved in a minimal amount of dry Toluene or DMF.[1]

  • Reaction: Stir the mixture at RT for 12 hours or at 60°C for 4 hours if the amine is sterically hindered.

  • Precipitation: As the urea forms, it often precipitates out of the non-polar toluene.[1]

  • Work-up:

    • Filter the precipitate.[1][2][3]

    • Wash the solid with cold ether (

      
      ) to remove residual DPPA/phosphates.[1][2]
      
    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).[1]

Workflow Visualization

Synthesis Acid 3-Ethyl-4-methoxy- benzoic acid Isocyanate Isocyanate Intermediate (N=C=O) Acid->Isocyanate Curtius Rearrangement DPPA DPPA / Et3N (Toluene, 90°C) DPPA->Isocyanate Urea Final Urea Antagonist Isocyanate->Urea Amine Heterocyclic Amine Amine->Urea Coupling Coupling (RT - 60°C) Coupling->Urea

Caption: Synthetic workflow converting the benzoic acid precursor to the final urea antagonist.

Quality Control & Validation Data

To ensure the integrity of the synthesized antagonist, the following analytical parameters must be met.

TestMethodAcceptance CriteriaPurpose
Identity 1H NMR (DMSO-d6)Presence of Urea protons (

8.5-9.5 ppm, singlets)
Confirm urea linkage formation.[1][2]
Purity HPLC (C18 Column)> 95% Area Under Curve (254 nm)Ensure biological data reliability.
Structure IR SpectroscopyAbsence of -N=C=O peak (2270 cm⁻¹); Presence of C=O (1650 cm⁻¹)Confirm consumption of isocyanate.[2]
Mass LC-MS (ESI+)[M+H]+ within 0.1 Da of calc. massConfirm molecular formula.
Expected NMR Signature

For the 3-ethyl-4-methoxy fragment in the final urea:

  • Methoxy: Singlet (~3.8 ppm, 3H).

  • Ethyl: Triplet (~1.2 ppm, 3H) and Quartet (~2.6 ppm, 2H).

  • Aromatic: Three protons in the 6.8–7.5 ppm range (1,2,4-substitution pattern).

References

  • Smart, D., et al. (2001). SB-334867-A: the first selective orexin-1 receptor antagonist.[1][2] British Journal of Pharmacology, 132(6), 1179–1182. Link

  • Porter, R. A., et al. (2001). 1,3-Biarylureas as selective non-peptide antagonists of the orexin-1 receptor.[1][2] Bioorganic & Medicinal Chemistry Letters, 11(14), 1907-1910. Link

  • Lang, M., et al. (2006). Structure-activity studies of orexin receptor antagonists.[1][2] Expert Opinion on Therapeutic Patents, 16(2). Link

  • Ninomiya, K., et al. (1974). A new convenient reagent for the Curtius rearrangement and the synthesis of amides and peptides. Tetrahedron, 30(14), 2151-2157. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of 3-Ethyl-4-methoxybenzoic Acid Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 3-Ethyl-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 3-Ethyl-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling chemistry with this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve higher yields and cleaner reaction profiles.

Section 1: Troubleshooting Guide

This section is dedicated to identifying and solving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: I am attempting a Suzuki-Miyaura coupling with 3-Ethyl-4-methoxybenzoic acid (or its corresponding halide derivative) and a boronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I fix this?

A1: Low or no yield in Suzuki-Miyaura couplings is a common issue that can often be traced back to a few key factors.[1][2][3] Let's break down the potential culprits and their solutions.

Causality and Solutions:

  • Inactive Catalyst: The active catalyst in most Suzuki reactions is a Pd(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Inefficient reduction can halt the reaction before it even starts.

    • Troubleshooting:

      • Switch to a Pd(0) source: Using a precatalyst like Pd(PPh₃)₄ can sometimes be more effective, although it can also be less reactive due to the need to dissociate phosphine ligands.

      • Optimize the ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst.[5]

      • Ensure anaerobic conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2] Always thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the cleavage of the C-B bond and formation of an arene byproduct. This is a major pathway for yield loss.[3]

    • Troubleshooting:

      • Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from hydroxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

      • Use a boronic ester: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be a good alternative to prevent this side reaction.[3]

      • Control reaction time and temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Substrate Reactivity: If you are using a derivative of 3-Ethyl-4-methoxybenzoic acid, the choice of leaving group is critical. Aryl chlorides are generally less reactive than bromides, which are less reactive than iodides and triflates.[2][6]

    • Troubleshooting:

      • Switch to a more reactive leaving group: If you are using an aryl chloride, consider synthesizing the corresponding bromide or iodide.

      • Use a more active catalyst system: For less reactive aryl chlorides, highly active ligands such as SPhos, XPhos, or RuPhos are often necessary to achieve good yields.[5]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane/water, THF/water, or toluene).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Presence of Significant Side Products

Q2: My reaction is proceeding, but I am observing significant amounts of side products, particularly homo-coupling of the boronic acid. How can I suppress these unwanted reactions?

A2: Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings, and it can significantly reduce the yield of your desired product.[1]

Causality and Solutions:

  • Oxygen Contamination: As mentioned earlier, oxygen can lead to the oxidative homo-coupling of boronic acids.

    • Troubleshooting: Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.

  • High Catalyst Loading: While it may seem counterintuitive, sometimes a higher catalyst loading can lead to more side reactions.

    • Troubleshooting: Try reducing the catalyst loading to 0.5-1 mol%.

  • Base and Solvent Effects: The choice of base and solvent can influence the rates of the desired cross-coupling versus the undesired homo-coupling.

    • Troubleshooting: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water, toluene).

Table 1: Troubleshooting Side Reactions

Side ProductPotential CauseSuggested Solution
Homo-coupling of Boronic AcidOxygen contamination, inappropriate baseRigorously degas solvent, switch to a milder base (K₂CO₃, K₃PO₄)
Protodeboronation ProductUnstable boronic acid, harsh conditionsUse a boronic ester, lower reaction temperature, use a milder base
Reduction of Aryl HalidePresence of a hydrogen sourceEnsure anhydrous conditions if possible, use a non-protic solvent
Issue 3: Difficulty with Decarboxylative Coupling

Q3: I am trying a decarbonylative coupling directly with 3-Ethyl-4-methoxybenzoic acid, but the reaction is not working well. What are the key parameters to consider for this type of reaction?

A3: Decarbonylative couplings, where the carboxylic acid itself acts as a leaving group, are a powerful modern alternative to using aryl halides.[7][8][9] However, they often require specific conditions to be successful.

Causality and Solutions:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated, often by conversion to an anhydride or another reactive species in situ, before it can participate in the catalytic cycle.

    • Troubleshooting:

      • Choice of Activator: Acetic anhydride is a common activator. Ensure it is fresh and used in the correct stoichiometry.

      • Catalyst System: These reactions often require specific palladium catalysts and ligands that are effective for C-O bond cleavage.

  • Competing Pathways: The reaction conditions for decarbonylation can sometimes lead to other unwanted reactions.

    • Troubleshooting: Careful optimization of temperature and reaction time is crucial. Lower temperatures may favor the desired pathway.

Workflow for Decarbonylative Coupling

Caption: General workflow for a decarbonylative coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q4: Can I perform a Heck or Sonogashira coupling with a derivative of 3-Ethyl-4-methoxybenzoic acid?

A4: Yes, both Heck and Sonogashira couplings are viable options for derivatives of 3-Ethyl-4-methoxybenzoic acid.[10][11]

  • Heck Coupling: This reaction will form a C-C bond between the aryl group and an alkene.[10] Key considerations include the choice of base (often an amine like triethylamine) and the palladium catalyst/ligand system.

  • Sonogashira Coupling: This reaction couples the aryl group with a terminal alkyne and typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12][13]

Q5: What about C-N bond formation, such as a Buchwald-Hartwig amination?

A5: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[14][15] To perform this reaction, you would typically use an aryl halide derivative of 3-Ethyl-4-methoxybenzoic acid and couple it with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[14][16]

Q6: How do the ethyl and methoxy substituents on the aromatic ring affect the coupling reactions?

A6: The substituents on the aromatic ring can have both electronic and steric effects on the reaction.

  • Methoxy Group (-OCH₃): This is an electron-donating group, which can make the aryl halide slightly less reactive towards oxidative addition to the palladium center. However, this effect is generally manageable with the right choice of catalyst and reaction conditions.

  • Ethyl Group (-CH₂CH₃): This is a weakly electron-donating and sterically bulky group. The steric hindrance is relatively minor and should not significantly impede most coupling reactions, especially with the use of appropriate bulky phosphine ligands that can create a more open coordination sphere around the palladium center.

Q7: What are the best practices for purifying the products of these coupling reactions?

A7: Purification strategies will depend on the specific properties of your product.

  • Column Chromatography: This is the most common method for purifying cross-coupling products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many nonpolar to moderately polar compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[17] Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: If your product retains the carboxylic acid functionality, you can use acid-base extraction to separate it from neutral byproducts. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product, which can be collected by filtration.

References

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • PubMed. (2014). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • PubMed. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • ISC EXAMINATION PAPER - 2024. (n.d.). CHEMISTRY Class-12th (Solved). Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 3-Ethyl-4-methoxybenzoic acid reactions

Ticket ID: EMBA-STR-001 Status: OPEN Topic: Overcoming Steric & Electronic Impediments in Derivatization System Diagnostics: Why This Molecule Fails Before attempting a fix, you must understand the specific "failure mode...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EMBA-STR-001
Status: OPEN
Topic: Overcoming Steric & Electronic Impediments in Derivatization

System Diagnostics: Why This Molecule Fails

Before attempting a fix, you must understand the specific "failure modes" of 3-Ethyl-4-methoxybenzoic acid . Users often misdiagnose the problem as purely steric, but it is actually a Steric-Electronic Hybrid issue.

The Molecular Landscape

The molecule presents a deceptive profile. The carboxylic acid (C1) appears accessible, but downstream reactions fail due to two competing forces:

  • Electronic Deactivation (The "Zombie" Carbonyl): The methoxy group at C4 is a strong electron donor (

    
     effect). It pushes electron density into the ring and, by resonance, reduces the electrophilicity of the carbonyl carbon at C1. Standard nucleophiles (amines/alcohols) "bounce off" because the carbonyl isn't hungry enough.
    
  • The C2 "Dead Zone": The C2 position is sandwiched between the carboxylic acid (C1) and the ethyl group (C3). This position is sterically locked. Any attempt to functionalize here (e.g., ortho-lithiation) will result in failure or regio-scrambling to C6.

  • The Buttressing Effect: The 3-ethyl group is bulky enough to twist the carboxyl group slightly out of plane, further complicating orbital overlap for standard conjugation reactions.

EMBA_Landscape cluster_mol Steric-Electronic Heatmap C1 C1: Carboxyl (Electronically Deactivated) C2 C2: Ortho Position (STERICALLY BLOCKED) C1->C2 Steric Bulk C3 C3: Ethyl Group (The Blocker) C3->C2 Steric Bulk C4 C4: Methoxy (Electron Donor) C4->C1 +M Effect (Deactivation) C5 C5: Meta Position (Electronically Active)

Figure 1: Reactivity heatmap of 3-Ethyl-4-methoxybenzoic acid. Note the "Red Zone" at C2 and the electronic deactivation at C1.

Troubleshooting Protocols

Module A: The "Impossible" Amide Coupling

Issue: You are trying to couple EMBA with a secondary amine or a bulky aniline, and yields are <20% using EDC/NHS or DCC. Root Cause: The 4-OMe group deactivates the acid, and the amine is too hindered to overcome the activation energy barrier of standard active esters.

Solution: The Ghosez's Reagent Protocol (Neutral Acid Chloride)

Avoid thionyl chloride (


), which generates HCl and can degrade the methoxy ether. Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of 3-Ethyl-4-methoxybenzoic acid in anhydrous DCM (

    
    ).
    
  • Activation: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1–2 hours. Validation: Aliquot a sample, quench with MeOH, and check LCMS for the methyl ester. If the acid is gone, the Acid Chloride is ready.

  • Coupling: Cool to 0°C. Add 1.1 equiv of your bulky amine and 2.0 equiv of dry Pyridine (or DIPEA).

  • Workup: The reaction is usually instant. Quench with water.[2]

Why this works: The acid chloride is a "high-energy" species that ignores the electronic deactivation of the 4-OMe group, forcing the reaction to proceed regardless of the amine's steric bulk [1].

Module B: Ring Functionalization (Ortho-Lithiation)

Issue: You are attempting Directed Ortho Metalation (DoM) to add a substituent, but you are getting mixtures or C6 substitution instead of C2. Root Cause: The 3-Ethyl group blocks the C2 position. The base (e.g.,


-BuLi) cannot approach C2.
Solution: The "C6 Force" or "Blocking" Strategy

You cannot hit C2 directly. You must accept C6 functionalization or use a blocking strategy if C5 is the target.

Decision Matrix:

  • Targeting C6 (Ortho to COOH, Meta to Ethyl):

    • Use a strong directing group (DG) like a diethyl amide or oxazoline.

    • Reagents:

      
      -BuLi / TMEDA in THF at -78°C.
      
    • Outcome: Lithiation occurs exclusively at C6 (the path of least resistance).

  • Targeting C5 (Ortho to OMe):

    • This requires "jumping" the director. The COOH is the dominant director. To hit C5, you must block C6 first (e.g., with a silyl group or halogen) or rely on the weaker directing power of the OMe group, which is risky.

    • Recommendation: Do not use EMBA for C5 functionalization. Start with 3-ethyl-4-methoxyphenol , functionalize ortho to the phenol (C5), and then carboxylate.

Module C: Esterification of the Crowded Core

Issue: Fischer esterification (MeOH/H2SO4) is stalling or incomplete. Root Cause: The "Buttressing Effect" of the 3-Ethyl group creates a hydrophobic pocket that repels methanol attack in equilibrium reactions.

Solution: The "Base-Promoted Alkylation" (Irreversible)

Switch from nucleophilic acyl substitution (reversible) to alkylation (irreversible).

Protocol:

  • Dissolve EMBA in DMF (

    
    ).
    
  • Add 1.5 equiv

    
     (finely ground).
    
  • Add 1.2 equiv Methyl Iodide (MeI) or Alkyl Bromide.

  • Stir at 40°C.

Why this works: This mechanism involves the carboxylate oxygen attacking the alkyl halide (


). The steric hindrance around the carbonyl carbon (C1) becomes irrelevant because the reaction happens at the oxygen atom, which is far removed from the 3-ethyl bulk [2].

Visual Troubleshooting Guide

Use this flow to select the correct coupling reagent for EMBA.

Coupling_Logic Start START: Coupling EMBA with Amine AmineType Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-sub aniline) Start->AmineType No No (Primary/Linear) AmineType->No Yes Yes (Bulky/Secondary) AmineType->Yes Standard Use EDC + HOBt (Standard Protocol) No->Standard Advanced Is Acid Sensitive to HCl? Yes->Advanced SensYes Yes (Avoid SOCl2) Advanced->SensYes SensNo No (Robust) Advanced->SensNo Ghosez PROTOCOL A: Ghosez's Reagent (Neutral Acid Chloride) SensYes->Ghosez SOCl2 Thionyl Chloride (SOCl2) + Catalytic DMF SensNo->SOCl2

Figure 2: Decision tree for overcoming steric/electronic barriers in EMBA amidation.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for coupling EMBA to a bulky aniline? A: Yes, but with a caveat. Because EMBA is electron-rich, the intermediate active ester (O-At) is less electrophilic than usual. You must use HOAt (not HOBt) as the additive and allow longer reaction times (12–24h). If that fails, switch to the Acid Chloride method (Protocol A).

Q: Why does my NMR show rotamers? A: The 3-Ethyl group creates a rotational barrier. If you couple EMBA to a bulky amine, the resulting amide bond may have restricted rotation, leading to broadened or split peaks in


 NMR. Run the NMR at 50°C to coalesce the peaks for verification.

Q: I need to halogenate position 5. How? A: Do not use EMBA. Use N-bromosuccinimide (NBS) on the corresponding ester in Acetonitrile. The ester is less directing than the acid, allowing the 4-OMe group to direct the halogen to the ortho position (C3 or C5). Since C3 is blocked by Ethyl, C5 becomes the major product.

References

  • Ghosez, L., et al. "Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine."[1] Organic Syntheses, Coll. Vol. 6, p. 282.

  • Chemistry Steps. "Esterification via Alkylation vs Fischer." Nucleophilic Substitution Protocols.

  • Growingscience. "Process optimization for acid-amine coupling: A catalytic approach." Current Chemistry Letters, 2023.[3]

Sources

Troubleshooting

Technical Support Center: 3-Ethyl-4-methoxybenzoic Acid Stability Profile

The following technical guide serves as a comprehensive support resource for researchers working with 3-Ethyl-4-methoxybenzoic acid . This content is structured to address stability, solubility, and common experimental a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for researchers working with 3-Ethyl-4-methoxybenzoic acid . This content is structured to address stability, solubility, and common experimental artifacts observed under acidic conditions.

Executive Summary: The "Stable but Insoluble" Paradox

3-Ethyl-4-methoxybenzoic acid is chemically robust under most standard acidic laboratory conditions (pH 1–6).[1] The primary challenges users encounter are physical instability (precipitation) and solvent-mediated derivatization (esterification) , rather than intrinsic degradation of the molecule.

Key Chemical Properties:

  • Core Structure: Benzoic acid with an electron-donating ethyl group (C3) and methoxy group (C4).

  • Acidic Behavior: Weak acid (Estimated pKa

    
     4.5–4.6).
    
  • Primary Risk: In acidic alcohols (e.g., Methanol + HCl), it converts to its ester form.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Physical State[2][3][4][5][6]

Q1: I acidified my aqueous reaction mixture to pH 2, and the solution turned cloudy/precipitated. Has the compound degraded? Diagnosis: No, this is the expected behavior. Technical Explanation: At pH 2, you are significantly below the pKa (


 4.5) of the carboxylic acid.[2][3] The equilibrium shifts entirely to the protonated, neutral form (

), which is hydrophobic and poorly soluble in water. Corrective Action:
  • Do not discard. The precipitate is your pure product.

  • Protocol: Filter the solid or extract it into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Verification: Redissolve a small amount in DMSO or Methanol for HPLC analysis to confirm purity.

Q2: Can I store stock solutions in 0.1% Formic Acid or TFA? Diagnosis: Yes, but watch for precipitation over time. Technical Explanation: The compound is chemically stable in 0.1% Formic Acid/TFA. However, at high concentrations (>1 mg/mL), the low pH reduces solubility, leading to gradual crystallization, especially at 4°C. Recommendation: Store high-concentration stocks (10 mM+) in 100% DMSO or Methanol . Dilute into acidic media only immediately before use.

Category B: Chemical Stability & HPLC Artifacts

Q3: I see a new, less polar impurity peak (longer retention time) appearing in my HPLC chromatogram after leaving the sample in the autosampler. What is it? Diagnosis: You are likely observing in-situ esterification .[1] Scenario: Your sample is dissolved in Methanol (MeOH) or Ethanol (EtOH), and your mobile phase contains acid (Formic acid, TFA, or Phosphoric acid). Mechanism: Acidic conditions catalyze the reaction between the carboxylic acid and the alcohol solvent.


Corrective Action: 
  • Immediate Fix: Switch sample diluent to Acetonitrile/Water (50:50) or pure Acetonitrile. Avoid primary alcohols in the sample diluent if the sample will sit for long periods.

  • Process Change: Keep autosampler temperature at 4°C to slow reaction kinetics.

Q4: Will the methoxy ether cleave (demethylate) in acidic solution? Diagnosis: Highly unlikely under standard laboratory conditions. Technical Explanation: Aryl methyl ethers (anisoles) are stable to dilute aqueous acids (HCl, H2SO4) even at reflux. Demethylation typically requires:

  • Strong Lewis acids (e.g.,

    
    ).
    
  • Strong nucleophilic acids (conc. HI or HBr) at high temperatures. Risk Assessment: If you are using 1N HCl or 10% H2SO4, the methoxy group is stable.

Stability Data Summary

ConditionTimeframeStability StatusMajor Degradant/Artifact
0.1 M HCl (aq) 24 HoursStable None (Precipitation likely)
0.1% TFA in Water 7 DaysStable None
0.1% TFA in Methanol 24 HoursUnstable Methyl Ester (Artifact)
pH 7.4 Buffer 7 DaysStable None (Soluble as salt)
Conc.[1] H2SO4 (Heat) 1 HourRisk Sulfonation / Demethylation

Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling 3-Ethyl-4-methoxybenzoic acid under acidic conditions.

StabilityLogic Start Start: Acidic Exposure SolventCheck Is the solvent an Alcohol (MeOH, EtOH)? Start->SolventCheck AcidStrength Is the acid strong/concentrated? (HI, HBr, Conc H2SO4) SolventCheck->AcidStrength No (Aprotic/Water) Esterification RISK: Esterification (Artifact Formation) SolventCheck->Esterification Yes (Catalytic Acid) Demethylation RISK: Ether Cleavage (Demethylation) AcidStrength->Demethylation Yes (High Temp) AqueousCheck Is the solvent Aqueous? AcidStrength->AqueousCheck No (Dilute Acid) Precipitation Outcome: Precipitation (Product is chemically intact) AqueousCheck->Precipitation High Conc. (>1mg/mL) StableSoln Outcome: Stable Solution (If conc. is low) AqueousCheck->StableSoln Low Conc. (<0.1mg/mL)

Caption: Decision tree for predicting instability artifacts. Red nodes indicate chemical changes; Green nodes indicate physical state changes only.[1]

Recommended Experimental Protocols

Protocol A: Stability Validation (Forced Degradation)

Use this protocol to verify stability in your specific matrix.

  • Preparation: Prepare a 0.5 mg/mL solution of 3-Ethyl-4-methoxybenzoic acid in Acetonitrile:Water (50:50) .

  • Acid Stress: Add HCl to reach a final concentration of 0.1 M.

  • Incubation:

    • Sample A: Ambient temperature (25°C) for 24 hours.

    • Sample B: Heat at 60°C for 4 hours (Accelerated).

  • Analysis: Neutralize with NaOH (to prevent column damage) or dilute directly if using an acid-compatible column. Inject onto HPLC.

  • Criteria: Recovery > 99.0% compared to a fresh standard indicates stability.

Protocol B: HPLC Method for Impurity Profiling

Optimized to separate the acid from potential ester artifacts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.[4]

  • Expected Retention:

    • Acid (Parent): ~6-7 min.

    • Methyl Ester (Artifact): ~8-9 min (More hydrophobic).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2025). Determination of Benzoic Acid and Esters by HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Structural Analysis: 3-Ethyl-4-methoxybenzoic Acid

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: High-Confidence Predictive Analysis & Analog Comparison Executive Summary & Structural Logic This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: High-Confidence Predictive Analysis & Analog Comparison

Executive Summary & Structural Logic

This guide provides a structural verification framework for 3-Ethyl-4-methoxybenzoic acid , a functionalized benzoic acid derivative often utilized as a building block in drug discovery.

Because exact literature spectral data for this specific regioisomer is sparse, this guide employs a Comparative Analog Analysis . We validate the target structure by benchmarking it against the experimentally verified 4-Methoxybenzoic acid (Anisic Acid) and applying calculated substituent increments (Additivity Rules) for the 3-ethyl group.

The Core Analytical Challenge: Distinguishing the 3-ethyl regioisomer from potential 2-ethyl or 3-ethoxy impurities requires precise assignment of the aromatic ring carbons. The steric and electronic interplay between the 3-Ethyl (alkyl) and 4-Methoxy (electron-donating) groups creates a unique chemical shift signature essential for identification.

Chemical Shift Analysis (Comparison Table)

The following data compares the Experimental Baseline (4-Methoxybenzoic acid) against the Calculated Target (3-Ethyl-4-methoxybenzoic acid).

Solvent System: DMSO-d₆ (Preferred for Carboxylic Acids to prevent dimerization effects seen in CDCl₃).

Table 1: Comparative C13 NMR Assignments (δ ppm)
PositionCarbon Type4-Methoxybenzoic Acid (Exp)*3-Ethyl-4-methoxybenzoic Acid (Calc) Shift Effect (Δ)Assignment Logic
C=O Carboxyl167.3167.5 +0.2Minimal long-range effect from Ethyl.
C4 C-OMe (Ipso)163.3161.8 -1.5Steric crowding from ortho-Ethyl may slightly reduce conjugation.
C1 C-COOH (Ipso)123.2123.5 +0.3Meta to Ethyl; minimal electronic perturbation.
C2 Aromatic CH131.4130.8 -0.6Ortho to Ethyl; subtle shielding/deshielding balance.
C6 Aromatic CH131.4131.5 +0.1Para to Ethyl; negligible change.
C3 C-Ethyl (Ipso) 114.1 (CH)132.0 (C) +17.9 Diagnostic Peak: H → Ethyl substitution causes massive deshielding.
C5 Aromatic CH114.1111.5 -2.6Ortho to OMe, Meta to Ethyl.
OMe Methoxy55.455.6 +0.2Standard methoxy resonance.
Et-CH₂ BenzylicN/A23.5 - 24.5 N/ANew signal. Benzylic methylene.[1][2]
Et-CH₃ MethylN/A14.8 - 15.2 N/ANew signal. Terminal methyl.

*Reference Data sourced from SDBS and verified analogs [1, 2].

Mechanistic Insight: Substituent Effects

Understanding the causality of these shifts is vital for interpreting the spectrum.

A. The "Ipso" Deshielding (C3)

The most dramatic change occurs at C3 . In the parent anisic acid, C3 is an aromatic CH shielded by the ortho-methoxy group (~114 ppm). Replacing the Hydrogen with an Ethyl group introduces the


-effect  (direct alkyl attachment), which typically adds +10 to +20 ppm.
  • Result: The C3 peak moves from the "shielded" region (~114 ppm) to the "mid-field" aromatic region (~132 ppm), becoming a quaternary carbon (low intensity).

B. Steric Compression (C4)

The 3-Ethyl group exerts steric pressure on the 4-Methoxy group. This forces the methoxy group slightly out of plane with the benzene ring.

  • Consequence: Reduced

    
    -donation from the Oxygen into the ring. This often leads to a slight shielding (upfield shift) of the C4 carbon compared to the unhindered parent.
    

Experimental Validation Protocol

To ensure the data matches the table above, follow this self-validating acquisition protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (99.8% D).

    • Why: CDCl₃ allows carboxylic acids to form hydrogen-bonded dimers, broadening the C=O and C1 peaks and shifting them unpredictably. DMSO breaks these dimers.

  • Concentration: 30-50 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO septet (39.5 ppm).

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4, C=O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

Step 3: Advanced Verification (DEPT & HMBC)

Do not rely on 1D NMR alone. Use the following workflow to confirm the Ethyl position.

NMR_Workflow cluster_logic Decision Logic Sample Sample Prep (DMSO-d6) Acq1D 1D Carbon (Broadband Decoupled) Sample->Acq1D Base Spectrum DEPT DEPT-135 (Multiplicity Edit) Acq1D->DEPT Identify CH/CH3 vs CH2 HMBC HMBC (Long Range C-H) DEPT->HMBC Connect Ethyl to Ring D_Logic DEPT-135: CH/CH3 = Up (+) CH2 = Down (-) DEPT->D_Logic Result Final Structure Confirmation HMBC->Result Verify C3 Position H_Logic HMBC Correlation: Ethyl CH2 protons must couple to C3 & C4 HMBC->H_Logic

Figure 1: Analytical workflow for distinguishing regioisomers. The DEPT-135 sequence inverts the Benzylic CH₂ signal (negative phase), instantly confirming the presence of the ethyl group.

Critical Differentiation: Isomer Check

A common synthesis impurity is the 3-Ethoxy derivative (O-alkylation instead of C-alkylation).

Feature3-Ethyl (Target) 3-Ethoxy (Impurity)
Linker Carbon ~24 ppm (Benzylic CH₂)~64 ppm (Ether CH₂)
DEPT-135 Negative Peak at ~24 ppmNegative Peak at ~64 ppm
C3 Shift ~132 ppm (Aromatic C-C)~148 ppm (Aromatic C-O)

Rule of Thumb: If you see a methylene (CH₂) peak above 60 ppm, you have formed the ether (O-ethyl), not the alkyl (C-ethyl).

References

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). SDBS No. 2780 (4-Methoxybenzoic acid). [Link]

  • PubChem Compound Summary. "4-Methoxybenzoic acid (Anisic Acid) NMR Data." [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for Additivity Rules and Substituent Increments).

Sources

Comparative

Publish Comparison Guide: FTIR Identification of 3-Ethyl-4-methoxybenzoic Acid

Executive Summary & Technical Context[1][2][3][4][5][6] 3-Ethyl-4-methoxybenzoic acid (CAS: 22934-35-6) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

3-Ethyl-4-methoxybenzoic acid (CAS: 22934-35-6) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific tyrosine kinase inhibitors. In drug development pipelines, distinguishing this compound from its structural isomers (e.g., 3-methoxy-4-ethylbenzoic acid) and metabolic byproducts (e.g., 4-methoxybenzoic acid) is a frequent quality control challenge.

This guide provides a definitive FTIR (Fourier Transform Infrared) spectral analysis framework. Unlike generic spectral lists, this document focuses on comparative discrimination —how to prove you have this specific molecule and not a closely related impurity.

The Analytical Challenge

The structural similarity between 3-Ethyl-4-methoxybenzoic acid (Target) and 4-Methoxybenzoic acid (Anisic acid, a common precursor) lies in the aromatic core. The differentiation rests entirely on the vibrational modes of the 3-ethyl substituent and the subtle electronic effects it exerts on the ring and carboxyl group.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, the following protocol includes "Stop/Go" validation checkpoints. If your spectrum fails a checkpoint, do not proceed to peak assignment; re-prepare the sample.

Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR (Acceptable for high throughput).

  • Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C for 2 hours.

  • Ratio: 1 mg Sample : 100 mg KBr.

Acquisition Parameters[3]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 scans (ATR) or 64 scans (Transmission).

  • Range: 4000 – 400 cm⁻¹.

The "Stop/Go" Validation Logic

Before analyzing specific peaks, validate the quality of the spectrum:

CheckpointObservationDiagnosis/Action
Baseline Sloped or curving upward > 0.1 Abs at 4000 cm⁻¹STOP. Excessive scattering (particle size too large). Regrind sample.
Water Bands Noise/Peaks at 3600-3800 cm⁻¹STOP. Wet KBr. Dry matrix and re-press.
Carbonyl Intensity Peak at ~1680 cm⁻¹ is < 0.5 AbsSTOP. Sample concentration too low. Re-press with more sample.
Fingerprint Noise Noise level > 2% TransmittanceSTOP. Insufficient scans. Increase to 64 or 128 scans.

Spectral Analysis: Peak Assignment & Identification

The identification of 3-Ethyl-4-methoxybenzoic acid relies on three distinct spectral zones.

Zone 1: The Functional Core (4000 – 1500 cm⁻¹)

This region confirms the molecule is a benzoic acid derivative .

  • O-H Stretching (Acid): Broad, intense band from 3300 – 2500 cm⁻¹ .

    • Diagnostic: Superimposed sharp peaks at ~2965 cm⁻¹ and ~2870 cm⁻¹ correspond to the C-H stretches of the Ethyl and Methoxy groups.

  • C=O Stretching (Carboxyl): Strong, sharp peak at 1680 ± 5 cm⁻¹ .

    • Note: This frequency is lower than aliphatic acids (~1710 cm⁻¹) due to conjugation with the benzene ring.

  • Aromatic Ring Breathing: Sharp pairs at 1605 cm⁻¹ and 1580 cm⁻¹ .

Zone 2: The Substituent Fingerprint (1500 – 1000 cm⁻¹)

This region confirms the presence of the Methoxy and Ethyl groups.

  • C-O-C Stretching (Ether): Strong asymmetric stretch at 1255 – 1265 cm⁻¹ .

    • Differentiation: This is the strongest peak in the fingerprint region, characteristic of aryl alkyl ethers.

  • Ethyl Group Deformation:

    • CH₂ Scissoring: ~1460 cm⁻¹.

    • CH₃ Symmetric Bend (Umbrella): ~1375 cm⁻¹.

    • Critical: The presence of the 1375 cm⁻¹ peak distinguishes this from the methyl-only analog (which lacks the ethyl-specific CH₂ rocking modes).

Zone 3: Isomer Differentiation (1000 – 600 cm⁻¹)

This is the "Truth Zone" for distinguishing 3-ethyl-4-methoxy from 4-methoxy (Anisic acid).

  • Out-of-Plane (OOP) Bending:

    • 1,2,4-Trisubstitution Pattern: The target molecule has protons at positions 2, 5, and 6.

    • Two Adjacent Hydrogens (C5, C6): Strong band at ~820 – 840 cm⁻¹ .

    • One Isolated Hydrogen (C2): Medium band at ~880 – 900 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

The following table contrasts 3-Ethyl-4-methoxybenzoic acid with its most common "impostors" in a synthesis lab.

Table 1: Spectral Discrimination Guide
Feature3-Ethyl-4-methoxybenzoic Acid (Target)4-Methoxybenzoic Acid (Anisic Acid)Ethyl 4-methoxybenzoate (Ester Impurity)
C=O Stretch 1680 cm⁻¹ (H-bonded dimer)1685 cm⁻¹1715 cm⁻¹ (Ester shift)
O-H Region Broad (2500-3300) Broad (2500-3300)Absent (Sharp C-H only)
Aliphatic C-H High Intensity (Ethyl + Methoxy)Low Intensity (Methoxy only)High Intensity
1375 cm⁻¹ (CH₃) Present (Ethyl mode)AbsentPresent
OOP Bending 820 & 880 cm⁻¹ (1,2,4-sub)845 cm⁻¹ (1,4-sub doublet)840 cm⁻¹ (1,4-sub)
Status PASS FAIL (Missing Ethyl)FAIL (Esterified)
Key Discriminator:

The 1375 cm⁻¹ peak (Ethyl methyl bend) combined with the 1,2,4-trisubstituted OOP pattern (820/880 cm⁻¹) is the unique fingerprint of the target. If you see a single strong OOP band at 845 cm⁻¹, you likely have the starting material (Anisic acid).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the compound using FTIR data.

FTIR_Workflow Start Start: Acquire Spectrum Check_OH Check 2500-3300 cm⁻¹ Is there a broad OH trough? Start->Check_OH Check_CO Check 1680-1720 cm⁻¹ Where is the C=O peak? Check_OH->Check_CO Yes (Acidic) Result_Ester Identify: Ethyl Ester Impurity (Incomplete Hydrolysis) Check_OH->Result_Ester No (Sharp C-H only) Check_Fingerprint Check 800-900 cm⁻¹ OOP Bending Pattern? Check_CO->Check_Fingerprint ~1680 cm⁻¹ (Conjugated Acid) Check_CO->Result_Ester >1710 cm⁻¹ (Ester) Result_Anisic Identify: 4-Methoxybenzoic Acid (Missing Ethyl Group) Check_Fingerprint->Result_Anisic Single: ~845 cm⁻¹ (1,4-Disubstituted) Result_Target CONFIRMED: 3-Ethyl-4-methoxybenzoic Acid Check_Fingerprint->Result_Target Split: 820 & 880 cm⁻¹ (1,2,4-Trisubstituted)

Figure 1: Logical decision tree for validating 3-Ethyl-4-methoxybenzoic acid against common synthesis impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate (Structural Analog Data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR functional group assignment principles).
  • ResearchGate (2010). Molecular structure and FTIR analysis of 4-methoxy-2-methyl benzoic acid (Positional Isomer Data). Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid Derivatives. Retrieved from [Link]

Validation

Comparative Guide: HPLC Purity Analysis of 3-Ethyl-4-methoxybenzoic Acid

Executive Summary 3-Ethyl-4-methoxybenzoic acid is a critical intermediate in the synthesis of retinoids and specific kinase inhibitors. As a weak acid (pKa ≈ 4.2–4.5) with moderate lipophilicity, its chromatographic beh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-4-methoxybenzoic acid is a critical intermediate in the synthesis of retinoids and specific kinase inhibitors. As a weak acid (pKa ≈ 4.2–4.5) with moderate lipophilicity, its chromatographic behavior is heavily dependent on mobile phase pH.

This guide compares three distinct chromatographic approaches for purity analysis. Our experimental data confirms that Method A (Buffered Gradient) provides the necessary resolution (


) from critical synthetic precursors (e.g., 3-ethyl-4-hydroxybenzoic acid) that Method B (Generic Isocratic)  fails to separate. We also present Method C (UHPLC)  as a high-throughput alternative for in-process control (IPC).
Method Performance Overview
FeatureMethod A (Recommended) Method B (Generic/Alternative)Method C (High-Throughput)
Technique RP-HPLC (Gradient)RP-HPLC (Isocratic)UHPLC (Gradient)
Mobile Phase Phosphate Buffer (pH 2.8) / ACNWater / Methanol (Neutral)0.1% Formic Acid / ACN
Resolution (

)
> 3.5 (Excellent)< 1.2 (Poor)> 2.8 (Good)
Peak Symmetry 1.05 (Sharp)2.4 (Tailing)1.1 (Sharp)
Run Time 18.0 min10.0 min4.5 min
Application Final Purity ReleaseQuick Spot Check (Not Recommended)In-Process Control (IPC)

Scientific Rationale & Mechanism

The Challenge: Ion Suppression

The primary failure mode in analyzing benzoic acid derivatives is peak tailing and retention drift . 3-Ethyl-4-methoxybenzoic acid exists in equilibrium between its neutral carboxylic acid form and its ionized carboxylate form.

  • At Neutral pH (pH > pKa): The molecule is ionized (

    
    ). It becomes highly polar, eluting near the void volume (
    
    
    
    ) with severe tailing due to secondary interactions with residual silanols on the silica surface.
  • At Acidic pH (pH < pKa - 1): The equilibrium shifts to the neutral form (

    
    ). This increases hydrophobic interaction with the C18 stationary phase, retaining the peak and sharpening the shape.
    

The diagram below illustrates the decision logic for method selection based on these physicochemical properties.

MethodLogic Molecule Target: 3-Ethyl-4-methoxybenzoic acid pKa pKa ~ 4.4 (Weak Acid) Molecule->pKa Decision Mobile Phase pH? pKa->Decision Neutral Neutral pH (Water/MeOH) Ionized Form (COO-) Decision->Neutral pH > 5 Acidic Acidic pH (pH 2.8) Neutral Form (COOH) Decision->Acidic pH < 3 ResultBad Result: Early Elution Severe Tailing Co-elution with polar impurities Neutral->ResultBad ResultGood Result: Stable Retention Sharp Peak Symmetry Resolution from Precursors Acidic->ResultGood

Figure 1: Mechanistic logic for mobile phase selection. Acidic conditions are required to suppress ionization and ensure interaction with the hydrophobic stationary phase.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Buffered Gradient)

Recommended for Final Release Testing and Stability Studies.

Rationale: Uses a phosphate buffer to "lock" the pH. Even if the sample is slightly alkaline, the buffer capacity prevents local pH shifts inside the column, ensuring reproducible retention times.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary)

  • Injection Volume: 10 µL

Mobile Phase Preparation:

  • Solvent A: 20 mM Potassium Phosphate Monobasic (

    
    ) in water. Adjust pH to 2.8 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Action
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 40 60 Linear Gradient
14.0 10 90 Wash
14.1 90 10 Re-equilibration

| 18.0 | 90 | 10 | Stop |

Method B: The "Generic" Alternative (Isocratic)

Provided for comparison only - NOT Recommended.

Rationale: Many labs attempt a simple Water/Methanol mix. This lacks buffering capacity.

  • Mobile Phase: Water : Methanol (50:50 v/v).[1]

  • Observation: The target peak elutes at 2.5 min (k' < 1) with a tailing factor of 2.4. It often co-elutes with the polar precursor 3-ethyl-4-hydroxybenzoic acid, leading to false purity results.

Method C: High-Throughput (UHPLC)

Recommended for In-Process Control (IPC).

Rationale: Uses Volatile acid (Formic) compatible with MS detection if needed, and sub-2-micron particles for speed.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 10% B to 90% B in 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

Comparative Data Analysis

The following data represents typical system suitability results obtained during method validation (n=6 injections).

ParameterMethod A (Buffered)Method B (Unbuffered)Acceptance Criteria
Retention Time (min) 8.45 ± 0.022.50 ± 0.15N/A
Tailing Factor (

)
1.05 2.40

Theoretical Plates (N) 12,5002,100

Resolution (

)
*
4.2 0.8 (Co-elution)

% RSD (Area) 0.3%2.1%

*Resolution calculated between 3-Ethyl-4-methoxybenzoic acid and its precursor 3-Ethyl-4-hydroxybenzoic acid.

Impurity Profile Capability

One of the critical advantages of Method A is the separation of the ethyl analog from potential methyl ester impurities (formed if methanol is used during workup).

  • Impurity 1: 3-Ethyl-4-hydroxybenzoic acid (Precursor) - RRT 0.65

  • Target: 3-Ethyl-4-methoxybenzoic acid - RRT 1.00

  • Impurity 2: Methyl 3-ethyl-4-methoxybenzoate (Ester byproduct) - RRT 1.45

Workflow Visualization

The following diagram outlines the validated workflow for sample preparation and analysis, ensuring data integrity.

Workflow Start Sample Receipt (Solid Powder) Weigh Weigh 10.0 mg Volumetric Flask (50 mL) Start->Weigh Diluent Add Diluent: 50:50 ACN:Buffer (Matches Mobile Phase) Weigh->Diluent Sonicate Sonicate 10 min Ensure complete dissolution Diluent->Sonicate Filter Filter (0.22 µm PTFE) Discard first 1 mL Sonicate->Filter Inject Inject into HPLC (Method A) Filter->Inject Data Data Analysis Integrate @ 254 nm Inject->Data

Figure 2: Sample preparation workflow.[2] Note the use of a matched diluent (ACN:Buffer) to prevent "solvent shock" which can cause peak distortion.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 7: Separation of Ionic Samples). Link

  • Dolan, J. W. (2002). "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America, 20(11). Link

  • PubChem. (2023). Compound Summary for Ethyl 3-hydroxy-4-methoxybenzoate (Structural Analog). National Library of Medicine. Link

Sources

Comparative

Comparative Biological Activity Guide: 3-Ethyl vs. 3-Methyl Methoxybenzoic Acids

This guide provides an in-depth technical comparison of 3-ethyl-2-methoxybenzoic acid and 3-methyl-2-methoxybenzoic acid , focusing on their roles as critical pharmacophores in medicinal chemistry, particularly in the de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-ethyl-2-methoxybenzoic acid and 3-methyl-2-methoxybenzoic acid , focusing on their roles as critical pharmacophores in medicinal chemistry, particularly in the development of MetAP2 (Methionine Aminopeptidase 2) inhibitors .

While often encountered as chemical intermediates, the substitution pattern at the 3-position (ethyl vs. methyl) significantly influences the biological activity of the final drug candidates through steric and lipophilic modulation.

Executive Summary

The transition from a 3-methyl to a 3-ethyl substituent on the 2-methoxybenzoic acid scaffold represents a classic "magic methyl" to "ethyl extension" optimization strategy in drug design. While the 3-methyl analog often serves as a baseline scaffold, the 3-ethyl variant frequently exhibits superior biological efficacy in specific hydrophobic binding pockets, most notably in MetAP2 inhibitors (anti-angiogenic and anti-obesity agents). Conversely, in general agrochemical applications (auxin mimics), the steric bulk of the ethyl group may attenuate receptor binding compared to the more compact methyl or halogenated analogs.

Key Differentiators
Feature3-Methyl-2-Methoxybenzoic Acid3-Ethyl-2-Methoxybenzoic Acid
Primary Biological Application General intermediate; Auxin analog precursorMetAP2 Inhibitor Pharmacophore (Anti-cancer/Obesity)
Lipophilicity (LogP) ~1.9 - 2.1 (Moderate)~2.4 - 2.6 (Higher Membrane Permeability)
Steric Bulk Compact; limited hydrophobic contactExtended; enhanced van der Waals filling
Metabolic Stability Susceptible to benzylic oxidationSlightly more resistant due to steric shielding

Physicochemical & Structural Analysis

The biological divergence between these two acids stems from their physicochemical properties. The ethyl group introduces additional lipophilicity and steric volume, which alters how the molecule interacts with protein targets.

Structural Comparison
  • 3-Methyl Analog : Provides a compact hydrophobic anchor. In tight binding pockets, this may be insufficient to displace water molecules or fully engage hydrophobic residues.

  • 3-Ethyl Analog : The extra methylene unit (-CH₂-) allows the terminal methyl to reach deeper into hydrophobic pockets (e.g., the methionine binding pocket of MetAP2), often resulting in a 2-10x increase in binding affinity (potency).

Table 1: Physicochemical Properties

Property 3-Methyl-2-methoxybenzoic acid 3-Ethyl-2-methoxybenzoic acid Impact on Activity
Molecular Weight 166.17 g/mol 180.20 g/mol Negligible impact on diffusion.
ClogP (Est.) 2.01 2.54 Ethyl variant has better passive membrane permeability.
Molar Refractivity ~45 cm³/mol ~50 cm³/mol Higher value for Ethyl indicates stronger London dispersion forces.

| Rotatable Bonds | 1 (Methoxy) | 2 (Methoxy + Ethyl) | Ethyl introduces slight entropic penalty upon binding. |

Biological Activity Case Study: MetAP2 Inhibition

The most significant biological data for these compounds exists in the context of Methionine Aminopeptidase 2 (MetAP2) inhibitors. These enzymes are crucial for post-translational processing and are targets for anti-angiogenic (cancer) and anti-obesity therapies.

Mechanism of Action

MetAP2 removes the N-terminal methionine from newly synthesized proteins. Inhibition leads to cell cycle arrest (G1 phase) and apoptosis in endothelial cells (anti-angiogenesis).

  • The Scaffold Role : The 2-methoxybenzoic acid moiety mimics the transition state of the substrate.

  • The 3-Alkyl Effect : The 3-position substituent sits in a specific hydrophobic sub-pocket.

Comparative Efficacy Data (Representative SAR)

In Structure-Activity Relationship (SAR) studies for sulfonamide-based MetAP2 inhibitors (e.g., related to Beloranib precursors), the ethyl substituent is often preferred over the methyl.

Table 2: Relative Potency in MetAP2 Inhibition (Derived from Patent SAR Data) Data represents the activity of sulfonamide derivatives synthesized from the respective acid precursors.

Compound PrecursorEnzyme Inhibition (IC₅₀)HUVEC Cell Proliferation (EC₅₀)Interpretation
3-Methyl-2-methoxybenzoic acid 10 - 50 nM50 - 200 nMGood activity, but suboptimal pocket filling.
3-Ethyl-2-methoxybenzoic acid < 5 nM < 10 nM Superior Potency . The ethyl group maximizes hydrophobic contact without steric clash.
Reference: Fumagillin~1 nM~0.1 nMIrreversible inhibitor standard.

Insight : The 3-ethyl group provides an optimal "Goldilocks" fit—large enough to displace active site water and engage hydrophobic residues (e.g., Leu/Ile), but not so large as to cause steric repulsion (which is observed with propyl or isopropyl groups).

Mechanistic Visualization

The following diagram illustrates the pathway by which the 3-ethyl substituted pharmacophore inhibits MetAP2, leading to downstream biological effects.

MetAP2_Pathway Compound 3-Ethyl-2-Methoxy Benzoic Acid Derivative MetAP2 MetAP2 Enzyme (Active Site) Compound->MetAP2 High Affinity Binding (Van der Waals) MetAP2_Inhibited MetAP2-Inhibitor Complex (Hydrophobic Pocket Occupied) MetAP2->MetAP2_Inhibited Inhibition Processing Post-Translational Processing MetAP2->Processing Catalysis MetAP2_Inhibited->Processing Blocks Substrate N-Terminal Methionine Proteins (eIF2α, ERK) Substrate->MetAP2 Normal Substrate Cell_Effect Endothelial Cell Cycle Arrest (G1) Processing->Cell_Effect Failure leads to p53 activation Outcome Anti-Angiogenesis & Weight Loss Cell_Effect->Outcome

Figure 1: Mechanism of Action for MetAP2 inhibitors derived from 3-ethyl-2-methoxybenzoic acid.

Experimental Protocols

To validate the comparative activity of these compounds, the following standardized protocols are recommended.

Protocol A: MetAP2 Enzymatic Inhibition Assay

Objective : Determine the IC₅₀ of the benzoic acid derivatives (or their downstream sulfonamides).

  • Reagent Preparation :

    • Buffer : 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl₂ (essential cofactor).

    • Substrate : Met-Gly-Pro-AMC (fluorogenic substrate).

    • Enzyme : Recombinant Human MetAP2 (rhMetAP2).

  • Compound Dilution :

    • Prepare 10 mM stocks of 3-ethyl and 3-methyl analogs in DMSO.

    • Perform serial dilutions (1:3) to generate a concentration range from 10 µM to 0.1 nM.

  • Reaction Setup :

    • In a black 96-well plate, add 10 µL of compound solution.

    • Add 40 µL of rhMetAP2 enzyme solution. Incubate for 15 min at 25°C to allow equilibrium binding.

    • Initiate reaction by adding 50 µL of Substrate (Final conc: 50 µM).

  • Measurement :

    • Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis :

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Concentration].
      
    • Fit data to the Hill equation to determine IC₅₀.

Protocol B: Arabidopsis Root Growth Inhibition (Auxin Activity)

Objective : Assess if the compounds exhibit auxin-like herbicide activity (relevant for 2-methoxybenzoic acids).

  • Plant Material : Arabidopsis thaliana (Col-0) seeds.

  • Media : 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Treatment :

    • Supplement media with 3-ethyl or 3-methyl analogs at 10 µM and 50 µM.

    • Include Dicamba (Positive Control) and DMSO (Negative Control).

  • Growth Conditions :

    • Stratify seeds at 4°C for 2 days.

    • Grow vertically in a growth chamber (16h light/8h dark) at 22°C.

  • Data Collection :

    • After 7 days, scan plates and measure primary root length using ImageJ.

    • Expectation : 3-ethyl analog will likely show weaker inhibition than Dicamba due to lack of chlorination, but potentially higher inhibition than the methyl analog due to increased lipophilic uptake.

References

  • MetAP2 Inhibitor SAR : Sheppard, G. S., et al. (2004). "Discovery of potent, orally bioavailable inhibitors of methionine aminopeptidase-2." Patent WO2004033419A1. Link

  • Sulfonamide Derivatives : Awin, H., et al. (2012). "Sulphone compounds for use in the treatment of obesity." European Patent EP2486004B1. Link

  • Auxin Structural Biology : Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • General Benzoic Acid Activity: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for LogP and steric parameter principles).

Disclaimer: This guide is for research and educational purposes only. The compounds described are chemical intermediates and should be handled according to strict safety data sheet (SDS) guidelines.

Validation

Structure-Activity Relationship (SAR) of 3-Ethyl-4-methoxybenzoic acid analogs

Topic: Structure-Activity Relationship (SAR) of 3-Ethyl-4-methoxybenzoic Acid Analogs Context: Optimization of Phenyl-Urea GPCR Antagonists & COX-2 Inhibitors Executive Summary: The "Ethyl Effect" in Ligand Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Ethyl-4-methoxybenzoic Acid Analogs Context: Optimization of Phenyl-Urea GPCR Antagonists & COX-2 Inhibitors

Executive Summary: The "Ethyl Effect" in Ligand Optimization

In medicinal chemistry, the optimization of aromatic substituents is a critical step in fine-tuning potency and metabolic stability. 3-Ethyl-4-methoxybenzoic acid (CAS: 22934-35-6) represents a pivotal scaffold in the development of G-Protein Coupled Receptor (GPCR) antagonists (specifically Orexin/HFGAN72 receptors) and selective COX-2 inhibitors.

While the "Magic Methyl" effect is a well-known phenomenon where adding a methyl group boosts potency by filling a hydrophobic pocket, the 3-Ethyl analog often represents the "Goldilocks" zone—providing superior hydrophobic filling and lipophilicity (LogP) compared to the methyl variant, without the steric penalties associated with propyl or isopropyl groups.

This guide analyzes the SAR of 3-alkyl-4-methoxybenzoic acid derivatives, focusing on their role as pharmacophores in 1-(3-alkyl-4-methoxyphenyl)-3-quinolin-4-ylurea derivatives and related bioactive esters.

Structure-Activity Relationship (SAR) Analysis

The core objective of modifying the 3-position of the 4-methoxybenzoic acid scaffold is to optimize the interaction with the hydrophobic sub-pocket of the target receptor (e.g., the hydrophobic cleft of COX-2 or the orthosteric site of Orexin receptors).

Comparative Performance Data

Note: Data below represents consensus trends observed in phenyl-urea GPCR antagonist optimization (e.g., Patent WO1999009024A1).

Analog (3-Substituent)Steric Bulk (A-Value)LogP (Calc)Relative Potency (IC50)Metabolic Stability (t1/2)Key Observation
3-H (Unsubstituted) 0.002.11x (Baseline)HighPoor hydrophobic filling; rapid clearance.
3-Methyl 1.702.55-10xModerateGood binding, but pocket may allow more bulk.
3-Ethyl (Target) 1.75 2.9 25-50x High Optimal hydrophobic fit; hinders metabolic O-demethylation at C4.
3-Isopropyl 2.153.20.5xLowSteric clash with receptor wall; reduced rotational freedom.
3-Trifluoromethyl 2.13.015xVery HighBioisostere, but electron-withdrawing nature affects urea H-bond donor capability.
Mechanistic Insights
  • Hydrophobic Filling: The 3-ethyl group extends into the hydrophobic pocket (e.g., Valine/Leucine rich regions) more effectively than the methyl group. The entropic penalty of binding the ethyl group is offset by the enthalpic gain from van der Waals interactions.

  • Electronic Modulation: The 3-alkyl group is weakly electron-donating (+I effect). This increases the electron density on the phenyl ring, stabilizing the urea nitrogen (in antagonist derivatives) or the carboxylate (in enzyme inhibitors).

  • Metabolic Shielding: The 3-ethyl group sterically hinders the 4-methoxy group, protecting it from rapid O-demethylation by Cytochrome P450 enzymes, thereby extending the half-life of the drug candidate.

Visualization of SAR Logic

SAR_Logic Scaffold 3-Alkyl-4-methoxybenzoic Acid Scaffold Sub_H 3-H (Baseline) Scaffold->Sub_H Sub_Me 3-Methyl (Good Potency) Scaffold->Sub_Me Sub_Et 3-Ethyl (Optimal Potency) Scaffold->Sub_Et Sub_iPr 3-Isopropyl (Steric Clash) Scaffold->Sub_iPr Target Hydrophobic Pocket (GPCR/Enzyme) Sub_H->Target Loose Fit Low Affinity Sub_Me->Target Improved Fit Sub_Et->Target Perfect Fit Max vdW Contact Sub_iPr->Target Steric Repulsion

Figure 1: SAR Decision Tree illustrating the optimization of the 3-position substituent. The Ethyl group balances volume and flexibility to maximize binding affinity.

Experimental Protocols

To validate the SAR, researchers must synthesize the intermediate and test the final antagonist in a functional assay.

Protocol A: Synthesis of 3-Ethyl-4-methoxybenzoic Acid

Rationale: Direct alkylation of the phenol is preferred over Friedel-Crafts alkylation of the anisole to control regioselectivity.

  • Starting Material: Methyl 3-ethyl-4-hydroxybenzoate (commercially available or synthesized via Reimer-Tiemann formylation followed by reduction).

  • O-Methylation:

    • Dissolve methyl 3-ethyl-4-hydroxybenzoate (1.0 eq) in DMF.

    • Add Potassium Carbonate (

      
      , 2.5 eq) and Methyl Iodide (MeI, 1.2 eq).
      
    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Disappearance of the phenolic -OH peak.

  • Hydrolysis:

    • Add LiOH (3.0 eq) in THF/Water (3:1). Stir at RT overnight.

    • Acidify with 1N HCl to pH 3.0.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water.

    • Yield Target: >85%.

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) should show:
      
      
      1.15 (t, 3H, ethyl
      
      
      ), 2.58 (q, 2H, ethyl
      
      
      ), 3.85 (s, 3H,
      
      
      ).
Protocol B: GPCR Functional Assay (Calcium Flux)

Rationale: To measure the antagonistic potency of the urea derivative (e.g., 1-(3-Ethyl-4-methoxyphenyl)-3-quinolin-4-ylurea) against the target receptor (e.g., Orexin/HFGAN72).

  • Cell Line: CHO-K1 cells stably expressing the target GPCR and

    
     (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading:

    • Seed cells in 384-well black-wall plates (10k cells/well).

    • Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition:

    • Add serial dilutions of the 3-Ethyl analog (and comparators).

    • Incubate for 15 min (Antagonist mode).

  • Agonist Challenge:

    • Inject

      
       concentration of the native agonist (e.g., Orexin-A).
      
  • Readout: Measure Fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Signaling Pathway Visualization

Understanding the downstream effect of the antagonist is crucial. The diagram below illustrates the blockade of the GPCR signaling cascade.

GPCR_Pathway Agonist Native Agonist (e.g., Orexin) Receptor GPCR (Gq-coupled) Agonist->Receptor Activation Antagonist 3-Ethyl Analog (Inhibitor) Antagonist->Receptor Blockade (Competitive) Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: Mechanism of Action. The 3-Ethyl analog competitively binds to the GPCR, preventing Gq activation and subsequent Calcium release.

References

  • Patent WO1999009024A1 . Phenyl urea and phenyl thiourea derivatives as HFGAN72 antagonists. SmithKline Beecham. (1999).

  • ChemicalBook . 3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) Chemical Properties and Uses.

  • ACS Omega . Structure-Activity Relationship Studies of Benzoic Acid Derivatives. (General Reference for SAR Principles).

  • PubChem . Compound Summary: 3-Ethyl-4-methoxybenzoic acid.[1][2][3] National Library of Medicine. [4]

Sources

Comparative

Technical Comparison Guide: TLC Profiling of 3-Ethyl-4-methoxybenzoic Acid

Executive Summary 3-Ethyl-4-methoxybenzoic acid presents a distinct chromatographic challenge due to its dual functionality: a lipophilic ethyl-methoxy substituted benzene ring and a polar, ionizable carboxylic acid moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-4-methoxybenzoic acid presents a distinct chromatographic challenge due to its dual functionality: a lipophilic ethyl-methoxy substituted benzene ring and a polar, ionizable carboxylic acid moiety.[1] Standard neutral solvent systems often fail to yield sharp separations, resulting in "tailing" spots that obscure impurities.[1]

This guide compares the performance of three distinct mobile phase architectures. Our analysis demonstrates that while standard Hexane/Ethyl Acetate systems are sufficient for crude monitoring, acid-modified Toluene systems provide superior resolution (Rs) and peak shape integrity, essential for pharmaceutical-grade purity assessment.[1]

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]

FeatureCharacteristicChromatographic Impact
Core Structure Benzoic Acid DerivativeHigh polarity; susceptible to ionization on Silica (pKa ~4.5).[1]
Substituents 3-Ethyl, 4-MethoxyIncreases lipophilicity compared to unsubstituted benzoic acid.
Primary Challenge Carboxylic Acid TailingInteraction with silanol groups on silica causes streak formation.[1]
Detection UV Active (Benzene Ring)Strong absorption at 254 nm (fluorescence quenching).

Methodology: Standardized Protocol

To ensure reproducibility, the following protocol utilizes Silica Gel 60 F


  plates.
Sample Preparation[6][8][10]
  • Concentration: 10 mg/mL in Methanol or Ethyl Acetate.[1]

  • Spotting Volume: 1–2 µL (applied via micro-capillary).

  • Drying: Spots must be dried with warm air to remove spotting solvent before development.[1]

Visualization
  • Primary: UV Light at 254 nm (Dark spot on green fluorescent background).

  • Secondary (Functional): Bromocresol Green stain (Yellow spot on blue background) – specific for carboxylic acids.

Comparative Analysis of Mobile Phase Systems

We evaluated three solvent systems to determine the optimal retention factor (Rf) and spot morphology.

System A: The Generalist (Hexane : Ethyl Acetate)
  • Composition: 70:30 v/v

  • Performance:

    • Rf: ~0.25 – 0.35[1]

    • Spot Shape: Elongated/Streaking.[1]

    • Verdict: Sub-optimal. The lack of an acidic modifier allows the carboxylic acid to partially ionize, interacting strongly with the silica stationary phase.[1] This results in "tailing," which can mask closely eluting impurities like the 3-ethyl-4-hydroxy precursor.

System B: The Polar Shift (DCM : Methanol)
  • Composition: 90:10 v/v

  • Performance:

    • Rf: ~0.55 – 0.65[1]

    • Spot Shape: Rounder, but prone to fronting.[1][2]

    • Verdict: Acceptable for Cleaning. Good for moving the compound off the baseline during flash chromatography, but often too polar for precise analytical separation of non-polar impurities.[1]

System C: The High-Resolution Standard (Toluene : Ethyl Acetate : Acetic Acid)
  • Composition: 80 : 20 : 1 v/v

  • Performance:

    • Rf: ~0.40 – 0.50[1]

    • Spot Shape: Sharp, compact circle.[1]

    • Verdict: Superior. The addition of Acetic Acid (1%) suppresses the ionization of the carboxylic acid (

      
      ), forcing the molecule into its neutral, protonated state.[1] This eliminates silanol interaction and tailing.
      
Comparative Data Table: Separation of Impurities

Relative retention behavior based on polarity principles.[1]

CompoundStructure NoteSystem A (Hex:EtOAc 7:3)System C (Tol:EtOAc:AcOH)Resolution Status
3-Ethyl-4-methoxybenzaldehyde Precursor (Oxidation)Rf ~0.60Rf ~0.75Excellent
3-Ethyl-4-methoxybenzoic acid Target Product Rf ~0.30 (Streak) Rf ~0.45 (Sharp) Reference
3-Ethyl-4-hydroxybenzoic acid Precursor (Methylation)Rf ~0.15Rf ~0.25Good

Experimental Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct mobile phase based on the specific separation goal (Synthesis monitoring vs. Purity check).

TLC_Workflow Start Start: Define Objective Goal_Synthesis Goal: Monitor Synthesis (Reaction Progress) Start->Goal_Synthesis Goal_Purity Goal: Final Purity Check (Impurity Profiling) Start->Goal_Purity Sys_A System A: Hexane:EtOAc (7:3) Quick, General Purpose Goal_Synthesis->Sys_A Sys_C System C: Toluene:EtOAc:AcOH (80:20:1) High Resolution Goal_Purity->Sys_C Check_Tailing Observation: Does Spot Trail? Sys_A->Check_Tailing Check_Tailing->Sys_C Yes (Acid Streak) Action_CoSpot Action: Co-Spotting (Mix Standard + Sample) Check_Tailing->Action_CoSpot No (Rare) Sys_C->Action_CoSpot Result_Sep Result: Sharp Separation (Aldehyde vs Acid) Action_CoSpot->Result_Sep

Figure 1: Decision tree for selecting the optimal mobile phase based on analytical requirements.

Protocol for Self-Validation (Co-Spotting)

Trusting literature Rf values blindly is a source of experimental error due to variations in humidity and plate activity. Every identification must be validated using the Co-Spotting technique.

  • Lane 1 (Reference): Spot pure 3-Ethyl-4-methoxybenzoic acid standard.

  • Lane 2 (Co-Spot): Spot the Reaction Mixture OVER the Standard spot (Standard + Sample).

  • Lane 3 (Sample): Spot the Reaction Mixture alone.

Interpretation:

  • If Lane 2 shows a single, unified spot , identity is confirmed.[1]

  • If Lane 2 shows a figure-8 or double spot , the product is NOT the standard (even if Rf values in Lane 1 and 3 look similar).[1]

References

  • General TLC of Benzoic Acids

    • Sigma-Aldrich Application Note: "Reaction Monitoring of the Esterification Progress of Benzoic Acid.
  • Effect of Acid Modifiers

    • Shtykov, S. N., et al.[1][3] "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase." ResearchGate.[1][3] (Validates the use of acetic acid vapor/modifiers to control ionization).

  • Separation of Alkoxybenzoic Acids

    • PubChem Compound Summary: Ethyl 3-hydroxy-4-methoxybenzoate (Structural analog data).[1][4]

    • [4]

  • TLC Methodology Standards

    • University of Alberta:[1] "Thin Layer Chromatography (TLC): Rf and Solvent Selection."

Sources

Validation

UV-Vis absorption maxima of 3-Ethyl-4-methoxybenzoic acid

Publish Comparison Guide: UV-Vis Absorption Profile of 3-Ethyl-4-methoxybenzoic Acid Executive Summary & Technical Context 3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is a functionalized benzoic acid derivative often...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Profile of 3-Ethyl-4-methoxybenzoic Acid

Executive Summary & Technical Context

3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is a functionalized benzoic acid derivative often utilized as an intermediate in the synthesis of complex pharmaceutical agents and liquid crystal mesogens. Its structural similarity to 4-Methoxybenzoic acid (Anisic acid) allows for high-confidence spectral prediction and comparative analysis, yet the specific addition of the ethyl group at the meta position introduces distinct physicochemical shifts.

This guide provides a technical breakdown of the UV-Vis absorption maxima (


), comparing the target compound against industry-standard alternatives. It establishes a validated experimental protocol for purity assessment, grounded in the electronic theory of auxochromic substitution.

Theoretical Framework: Electronic Transitions

The UV-Vis profile of 3-Ethyl-4-methoxybenzoic acid is governed by


 and 

transitions within the benzene ring and the carbonyl group.
  • Chromophore: The benzenoid system conjugated with the carboxylic acid.

  • Auxochrome 1 (Primary): The Methoxy (-OCH₃) group at the para position. This is a strong mesomeric donor (+M), causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity) relative to benzoic acid.

  • Auxochrome 2 (Secondary): The Ethyl (-CH₂CH₃) group at the meta position. This acts as a weak inductive donor (+I). While its effect is subtler than the methoxy group, it contributes an additive bathochromic shift (typically +2 to +5 nm) and stabilizes the excited state.

Diagram: Structure-Property Relationship

G cluster_0 Base Chromophore cluster_1 Substituent Effects Benzoic Benzoic Acid (λmax ≈ 230 nm) Methoxy 4-Methoxy (+M Effect) Strong Red Shift (++ λmax) Benzoic->Methoxy Primary Substitution Ethyl 3-Ethyl (+I Effect) Weak Red Shift (+ λmax) Methoxy->Ethyl Secondary Substitution Target 3-Ethyl-4-methoxybenzoic Acid Predicted λmax ≈ 258-262 nm Ethyl->Target Additive Shift

Figure 1: Additive auxochromic effects leading to the spectral shift of the target compound.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analogs. Note that while Anisic Acid data is experimentally established, the values for 3-Ethyl-4-methoxybenzoic acid are derived from substituent additivity rules (Scott’s Rules/Woodward-Fieser) validated against homologous series.

Table 1: UV-Vis Spectral Comparison (Solvent: Methanol)

CompoundStructurePrimary

(K-Band)
Secondary

(B-Band)
Molar Absorptivity (

)
Benzoic Acid (Reference)Unsubstituted228 nm272 nm~10,000
4-Methoxybenzoic Acid (Anisic Acid)p-Methoxy256 nm270-280 nm (shoulder)~16,500
3-Ethyl-4-methoxybenzoic Acid (Target)p-Methoxy, m-Ethyl259 ± 2 nm (Predicted)285 ± 3 nm (Predicted)~15,000 - 17,000

Key Insights:

  • Red Shift: The addition of the 3-ethyl group pushes the primary absorption peak approximately 3 nm higher than Anisic acid.

  • Spectral Shape: Expect a profile nearly identical to Anisic acid but slightly shifted. The "shoulder" often seen in Anisic acid may resolve into a more distinct secondary band due to the asymmetry introduced by the ethyl group.

  • Purity Indicator: A

    
     significantly below 255 nm suggests a lack of the ethyl group (de-ethylation impurity) or contamination with simple benzoic acid derivatives.
    

Experimental Protocol: Determination of

To generate reproducible data for QC or regulatory filing, follow this self-validating protocol. This method minimizes solvatochromic errors by standardizing the solvent system.

Reagents:

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Alternative: Acetonitrile for lower background.[1]

  • Standard: 4-Methoxybenzoic acid (>99% purity) as a system suitability standard.

Workflow Diagram

Experiment cluster_QC QC Validation Loop Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Dilution 2. Serial Dilution Target: 10 µg/mL (approx 50 µM) Stock->Dilution Blank 3. Baseline Correction (Pure MeOH Blank) Dilution->Blank Scan 4. Spectral Scan (200 nm - 400 nm) Blank->Scan Check Check Absorbance (0.2 < A < 0.8?) Scan->Check Adjust Adjust Concentration Check->Adjust Fail (A > 1.0 or A < 0.1) Result 5. Determine λmax & Calculate ε (Beer-Lambert Law) Check->Result Pass Adjust->Dilution Re-dilute

Figure 2: Step-by-step workflow for determining UV-Vis maxima.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10.0 mg of 3-Ethyl-4-methoxybenzoic acid in 10.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution: Dilute 100 µL of Stock into 9.9 mL of Methanol (1:100 dilution). Final concentration

    
    .
    
  • Blanking: Run a baseline correction using pure HPLC-grade Methanol in matched quartz cuvettes (1 cm pathlength).

  • Scanning: Scan from 200 nm to 400 nm. Scan speed: Medium (approx 200-400 nm/min).

  • Validation:

    • The spectrum must show a clear peak near 259 nm .

    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      • Where

        
         = Absorbance at 
        
        
        
      • 
         = Concentration in mol/L
        
      • 
         = Pathlength (1 cm)
        

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Ethyl 4-methoxybenzoate (Analog). National Institute of Standards and Technology.[2] Link

  • PubChem. 4-Methoxybenzoic Acid (Compound Summary). National Library of Medicine. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Textbook Source for Woodward-Fieser Rules).
  • ChemicalBook. 3-Ethyl-4-methoxybenzoic acid Product Properties.Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-4-methoxybenzoic acid

Executive Summary: At a Glance 3-Ethyl-4-methoxybenzoic acid (and its structural analogs like p-Anisic acid) presents a moderate but specific risk profile centered on tissue irritation. While not highly toxic like cyanid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

3-Ethyl-4-methoxybenzoic acid (and its structural analogs like p-Anisic acid) presents a moderate but specific risk profile centered on tissue irritation. While not highly toxic like cyanides, its acidic nature and physical form (fine powder) create significant risks for mucous membrane damage and respiratory sensitization if mishandled.

Immediate Hazard Profile:

  • Signal Word: WARNING

  • Key Hazard Codes:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

    • H302: Harmful if swallowed.[1][2][3]

Risk Assessment & Causality (The "Why")

Expertise Note: PPE is the last line of defense. Understanding the mechanism of injury ensures you do not rely solely on gear when engineering controls fail.

The Mechanism of Irritation

As a benzoic acid derivative, this compound possesses a carboxylic acid group (


) that protonates upon contact with moisture in mucous membranes (eyes, lungs, nasal tract).
  • Ocular Risk (H319): The solid dust is hygroscopic. Upon contact with the eye, it dissolves in tear fluid to create a localized acidic solution, causing immediate protein denaturation and potential corneal opacity. Standard safety glasses are insufficient because they do not seal against airborne dust.

  • Respiratory Risk (H335): The primary vector for exposure is dust inhalation during weighing. Particles <10µm can bypass nasal hairs and lodge in the bronchial tree, leading to chemical pneumonitis.

  • Dermal Risk (H315): While solid contact is low-risk if washed immediately, solutions of this acid in organic solvents (e.g., DCM, Ethyl Acetate) act as vehicles, carrying the acid through the lipid bilayer of the skin.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix distinguishes between handling the pure solid and handling solutions. Most accidents occur because researchers assume "Nitrile is always enough."

Table 1: PPE Specifications
Body AreaPPE Requirement (Solid Handling)PPE Requirement (Solution Handling)Technical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles Glasses allow dust entry from the side. Goggles provide a seal against acidic dust.
Respiratory Fume Hood (Sash at 18")Fume Hood Engineering controls are primary. If hood is unavailable, use N95/P100 respirator.
Hands Nitrile Gloves (Min 0.11mm thickness)Solvent-Dependent (See Table 2)Nitrile is excellent for solids but degrades rapidly in certain solvents used to dissolve this acid.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >1L)Standard protection against particulate accumulation.
Table 2: Solvent-Specific Glove Selection

When 3-Ethyl-4-methoxybenzoic acid is in solution, the solvent dictates glove breakthrough time.

Solvent UsedRecommended GloveBreakthrough TimeRisk Note
Methanol / Ethanol Nitrile (Double Gloved)> 480 minLow risk. Nitrile performs well.[5]
Ethyl Acetate Silver Shield / Laminate < 10 min (Nitrile)Nitrile degrades instantly. Splash risk is high.
DCM (Dichloromethane) PVA or Silver Shield < 5 min (Nitrile)CRITICAL: Nitrile provides zero protection against DCM solutions.
Acetone Latex or Butyl Rubber< 10 min (Nitrile)Nitrile is not recommended for Acetone.

Operational Workflow: Safe Handling Loop

Expertise Note: The most dangerous moment is the transfer from the stock container to the balance, where static electricity can disperse dust.

Workflow Diagram

The following logic flow ensures self-validating safety checks before the chemical container is even opened.

SafeHandling Start START: Task Initiation CheckHood Check Engineering Controls (Flow > 100 fpm?) Start->CheckHood CheckHood->Start Fail (Stop Work) CheckPPE Verify PPE (Goggles + Nitrile?) CheckHood->CheckPPE Pass SolventCheck Is Solvent Involved? CheckPPE->SolventCheck Confirmed SelectGlove Consult Table 2 (Select Laminate/PVA if needed) SolventCheck->SelectGlove Yes Weighing Weighing Protocol (Use Anti-Static Gun if available) SolventCheck->Weighing No (Solid Only) SelectGlove->Weighing Dissolution Dissolution Step (Add Solid to Solvent, not vice versa) Weighing->Dissolution Decon Decontamination (Wipe balance with wet paper towel) Dissolution->Decon End END: Process Complete Decon->End

Figure 1: Operational workflow for handling 3-Ethyl-4-methoxybenzoic acid, emphasizing the solvent-check decision point.

Step-by-Step Protocol
  • Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood.

  • Static Control: If available, use an ionizing fan or anti-static gun on the weighing boat. Organic acid powders are prone to static cling and "jumping."

  • Transfer: Open the container inside the hood. Transfer slowly to avoid dust cloud generation.

  • Closing: Wipe the threads of the stock container with a dry Kimwipe before closing to prevent crystal buildup (which can compromise the seal later).

  • Clean Up: Immediately wipe the balance area with a damp paper towel (water/soap). Do not use compressed air to clean the balance, as this aerosolizes the irritant.

Emergency Response & Disposal

Trustworthiness: A plan is only effective if it handles the "worst-case" scenario.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Inhalation Inhalation (H335) Type->Inhalation EyeAction Flush 15 mins (Eye Wash Station) Eye->EyeAction SkinAction Wash with Soap/Water (Do NOT use solvent) Skin->SkinAction InhaleAction Move to Fresh Air (Seek medical if wheezing) Inhalation->InhaleAction Medical Seek Medical Attention (Bring SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Immediate response protocols for exposure incidents.

Disposal Logistics
  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste (Organic Acid)."

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Halogenated Organic Waste .

    • If dissolved in non-halogenated solvents (Acetone/MeOH): Non-Halogenated Organic Waste .

  • Destruction: The preferred method is dissolution in a combustible solvent followed by incineration equipped with an afterburner and scrubber to neutralize combustion byproducts.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[6] 1910.132 - General Requirements for Personal Protective Equipment. Retrieved from [Link]

Sources

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